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(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid Documentation Hub

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  • Product: (4-pyrazol-1-ylphenyl)methanamine;sulfuric acid
  • CAS: 1158353-54-8

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties of (4-Pyrazol-1-ylphenyl)methanamine Sulfate

The following technical guide details the chemical properties, synthesis, and applications of (4-pyrazol-1-ylphenyl)methanamine sulfate , a critical intermediate in the synthesis of kinase inhibitors and other bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of (4-pyrazol-1-ylphenyl)methanamine sulfate , a critical intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.

Executive Summary & Compound Identity

(4-Pyrazol-1-ylphenyl)methanamine sulfate is a salt form of a bi-aryl building block characterized by a phenyl ring substituted at the para positions with a pyrazole moiety (linked via N1) and a primary methanamine group. This scaffold serves as a "privileged structure" in medicinal chemistry, particularly for Type I and Type II kinase inhibitors, where the pyrazole acts as a hinge-binder or solvent-exposed moiety and the amine serves as a vector for solubilizing groups or further scaffold elaboration.

Chemical Identity Table
PropertyDetail
IUPAC Name [4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate
Common Name 4-(1H-Pyrazol-1-yl)benzylamine sulfate
CAS Number (Base) 368870-03-5
Molecular Formula C₁₀H₁₁N₃ · xH₂SO₄ (Typically 1:1 or 2:1 stoichiometry)
Molecular Weight 173.21 g/mol (Free Base) + 98.08 g/mol (H₂SO₄)
Structure Description A linear 1,4-disubstituted benzene. Position 1: Pyrazole (N-linked). Position 4: Aminomethyl.[1]

Physicochemical Profile

Understanding the solid-state and solution-phase behavior of this salt is critical for process chemistry and formulation.

Acid-Base Chemistry & Salt Stoichiometry

The molecule contains two basic centers with distinct pKa values, influencing its behavior during salt formation.

  • Primary Amine (Benzylamine): High basicity (pKa ≈ 9.5). In the sulfate salt, this site is fully protonated (

    
    ).
    
  • Pyrazole Nitrogen (N2): Weak basicity (pKa ≈ 2.5). Under standard conditions, this remains unprotonated unless in highly acidic media.

  • Implication: The sulfate salt is typically a mono-salt (1:1) or hemi-sulfate (2:1), depending on crystallization conditions. The protonated amine stabilizes the solid form, raising the melting point significantly compared to the free base (which is a low-melting solid or oil).

Solubility & Stability
  • Solubility: Highly soluble in water and polar protic solvents (MeOH, Water) due to the ionic ammonium sulfate headgroup. Sparingly soluble in non-polar organics (DCM, Hexanes).

  • Hygroscopicity: Amine sulfate salts can be hygroscopic. Storage under desiccant is required to prevent deliquescence.

  • Thermal Stability: The sulfate counterion generally imparts higher thermal stability than the hydrochloride salt, making it preferred for high-temperature coupling reactions where the free base might sublime or degrade.

Synthetic Methodology

The synthesis of (4-pyrazol-1-ylphenyl)methanamine sulfate follows a robust two-stage workflow: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitrile Reduction .

Synthesis Pathway Diagram

The following diagram illustrates the industrial route starting from 4-fluorobenzonitrile.

Synthesis Start 4-Fluorobenzonitrile (Starting Material) Intermediate 4-(1H-Pyrazol-1-yl)benzonitrile (Intermediate) Start->Intermediate Step 1: SnAr K2CO3, DMF, 100°C Pyrazole 1H-Pyrazole Pyrazole->Intermediate Base Free Amine (4-Pyrazol-1-ylbenzylamine) Intermediate->Base Step 2: Reduction BH3-THF or H2/Raney Ni Product Target Sulfate Salt (4-Pyrazol-1-ylphenyl)methanamine sulfate Base->Product Step 3: Salt Formation H2SO4, EtOH/H2O

Figure 1: Synthetic pathway for (4-pyrazol-1-ylphenyl)methanamine sulfate.

Detailed Protocol

Step 1: Preparation of 4-(1H-pyrazol-1-yl)benzonitrile

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Pyrazole (1.2 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvent is required for SₙAr).

  • Conditions: Heat to 100–120°C for 12–16 hours. The electron-withdrawing nitrile group activates the fluorine for displacement by the pyrazole nitrogen.

  • Workup: Pour into ice water. The product precipitates as a solid.[2] Filter and wash with water.

Step 2: Reduction to Amine

  • Reagents: Borane-THF complex (BH₃[3]·THF) or catalytic hydrogenation (H₂, Raney Nickel, NH₃/MeOH).

  • Mechanism: The nitrile (

    
    ) is reduced to the primary amine (
    
    
    
    ).
  • Note: If using Borane, an acidic quench (MeOH/HCl) is necessary to break the boron-amine complex.

Step 3: Sulfate Salt Formation

  • Dissolution: Dissolve the crude free base in Ethanol or Methanol.

  • Acidification: Add concentrated H₂SO₄ dropwise (0.95–1.0 eq) at 0°C.

  • Crystallization: Add diethyl ether or cool to induce precipitation. Filter the white crystalline solid.

Chemical Reactivity & Applications

This compound is a "bifunctional" building block. Its reactivity is defined by the nucleophilic amine and the aromatic pyrazole ring.

Reactivity Logic Map

Reactivity Core (4-Pyrazol-1-ylphenyl)methanamine Amine Primary Amine (-NH2) Core->Amine Pyrazole Pyrazole Ring Core->Pyrazole Amide Amide Coupling (Drug Linker Synthesis) Amine->Amide RedAm Reductive Amination (Secondary Amines) Amine->RedAm Urea Urea Formation (Kinase Hinge Binding) Amine->Urea C4Func C4-Electrophilic Subst. (Halogenation/Nitration) Pyrazole->C4Func Coord Metal Coordination (Pd/Cu Ligands) Pyrazole->Coord

Figure 2: Reactivity profile of the free base derived from the sulfate salt.

Key Reactions in Drug Discovery
  • Amide/Urea Formation: The primary amine is the most reactive site. In kinase inhibitor synthesis, it is frequently coupled with carboxylic acids or isocyanates to form the "tail" of the inhibitor, extending into the solvent-exposed region of the ATP binding pocket.

  • C-H Activation (Pyrazole C4): The C4 position of the pyrazole ring is electron-rich. It can undergo electrophilic aromatic substitution (e.g., iodination) to allow for subsequent Suzuki or Sonogashira couplings, enabling the construction of complex tri-aryl systems.

Handling & Safety (SDS Summary)

As an amine sulfate, this compound poses specific hazards related to irritation and dust inhalation.

Hazard ClassGHS CodePrecaution
Skin Irritation H315Wear nitrile gloves; wash immediately upon contact.
Eye Damage H318/H319Wear safety goggles. Acidic salts can cause severe eye damage.
STOT-SE H335Handle in a fume hood to avoid respiratory irritation from dust.

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic – keep away from moisture.

References

  • Synthesis of 4-(1H-pyrazolyl)benzylamine: ChemicalBook. (2025).[3] 4-(1H-PYRAZOL-1-YL)BENZYLAMINE | 368870-03-5.[3] Link

  • Pyrazole Reactivity & Medicinal Applications: Marra, R. K. F., et al. (2012).[4] 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures. Molecules, 17(11), 12961-12973.[4] Link

  • Kinase Inhibitor Scaffolds: BenchChem. (2025). Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine. Link

  • PubChem Compound Summary: National Center for Biotechnology Information. (2025).[1][3][5] PubChem Compound Summary for CID 53398908, (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (Analogous salt data). Link

Sources

Exploratory

Technical Profile: (4-Pyrazol-1-ylphenyl)methanamine Sulfuric Acid Salt

This technical guide details the structural characterization, synthesis, and physicochemical properties of (4-pyrazol-1-ylphenyl)methanamine sulfuric acid salt , a critical bi-aryl building block in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization, synthesis, and physicochemical properties of (4-pyrazol-1-ylphenyl)methanamine sulfuric acid salt , a critical bi-aryl building block in medicinal chemistry.

CAS (Free Base): 368870-03-5 Chemical Formula:


Molecular Weight:  173.22  g/mol  (Free Base) + 98.08  g/mol  (Sulfuric Acid)

Executive Summary & Structural Logic

The molecule consists of a benzylamine core substituted at the para position with a 1H-pyrazole ring. This structure serves as a privileged scaffold in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands, where the pyrazole acts as a hydrogen bond acceptor and the benzylamine provides a flexible linker for ionic interactions.

The sulfuric acid salt form (sulfate or hydrogen sulfate) is engineered to optimize the physicochemical profile of the free base, specifically addressing:

  • Solubility: The free base is moderately lipophilic (Predicted logP ~1.1); the sulfate salt significantly enhances aqueous solubility for parenteral formulations.

  • Crystallinity: Sulfate salts often yield higher melting point lattices compared to hydrochlorides, improving solid-state stability during milling and formulation.

Structural Characterization

The structure is defined by two distinct domains:

  • Domain A (The Base): The primary amine (

    
    ) is the site of protonation. The 
    
    
    
    hybridized nitrogen has a pKa of approximately 9.5, making it the exclusive site of salt formation under standard conditions.
  • Domain B (The Heterocycle): The pyrazole ring is attached via its N1 nitrogen to the phenyl ring. The N2 nitrogen (

    
    ) is weakly basic (pKa ~2.5) and remains unprotonated in the presence of sulfuric acid equivalents used for salt formation.
    

Synthesis & Manufacturing Protocol

This protocol describes a self-validating workflow for synthesizing the sulfate salt from commercially available 4-fluorobenzonitrile.

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the pyrazole ring.

  • Reagents: 4-Fluorobenzonitrile, 1H-Pyrazole,

    
     (Base).
    
  • Solvent: DMF or DMSO (Polar aprotic).[1]

  • Mechanism: The electron-withdrawing cyano group activates the para-fluorine for displacement by the pyrazole anion.

Phase 2: Nitrile Reduction

Objective: Convert the nitrile to the primary amine.

  • Reagents: Borane-THF complex (

    
    ) or Raney Nickel/
    
    
    
    .
  • Critical Control: Anhydrous conditions are required to prevent hydrolysis to the amide/acid.

Phase 3: Salt Formation (Sulfate)

Objective: Controlled precipitation of the sulfuric acid salt.

  • Protocol:

    • Dissolve 1.0 eq of (4-pyrazol-1-ylphenyl)methanamine (free base) in Ethanol/Isopropanol (5:1).

    • Cool to 0–5°C.

    • Slowly add 1.0 eq (for hydrogen sulfate) or 0.5 eq (for sulfate) of concentrated

      
       diluted in Ethanol.
      
    • Validation: Monitor precipitate formation. The exotherm must be controlled to <10°C to prevent oiling out.

Visualization: Synthesis Pathway

The following diagram illustrates the reaction sequence and logical flow.

G Start 4-Fluorobenzonitrile (Starting Material) Inter 4-(1H-pyrazol-1-yl)benzonitrile (Intermediate) Start->Inter SnAr Coupling K2CO3, DMF, 120°C Pyrazole 1H-Pyrazole Pyrazole->Inter FreeBase (4-pyrazol-1-ylphenyl)methanamine (Free Base) Inter->FreeBase Reduction BH3-THF, Reflux then HCl workup Salt SULFATE SALT (Final Product) FreeBase->Salt Salt Formation H2SO4, EtOH, 0°C

Caption: Step-by-step synthesis from 4-fluorobenzonitrile to the final sulfate salt, highlighting the critical reduction and salt formation steps.

Analytical Specification & Validation

To ensure scientific integrity, the following analytical parameters must be met.

Spectroscopic Data (Predicted)
TechniqueParameterExpected Signal & Assignment
1H NMR

4.0–4.2 ppm
Singlet (2H), Benzyl

(Deshielded by

).
1H NMR

6.5, 7.7, 8.5 ppm
Pyrazole ring protons (Characteristic AMX system).
1H NMR

7.4–7.8 ppm
Phenyl ring protons (AA'BB' system).
IR 1100–1200

Broad, strong stretch (

or

).
IR 2800–3200

Broad ammonium (

) stretch.
Mass Spec m/z (ESI+)174.1

(Base peak).
Solubility Profile
  • Water: High (>50 mg/mL). The ionic nature of the sulfate disrupts the crystal lattice energy of the lipophilic free base.

  • DMSO: Soluble.

  • Dichloromethane: Insoluble (Useful for washing away non-polar impurities).

Applications in Drug Development

This specific salt is utilized in "Fragment-Based Drug Discovery" (FBDD).

  • Kinase Inhibition: The pyrazole moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The benzylamine tail extends into the ribose-binding pocket or solvent-exposed area.

  • Linker Chemistry: The primary amine serves as a nucleophile for amide coupling, allowing researchers to attach this "warhead" to larger scaffolds (e.g., peptidomimetics).

  • Bioisosterism: The 4-pyrazolyl-phenyl group acts as a bi-aryl scaffold similar to biphenyl but with improved metabolic stability and polarity.

References

  • ChemicalBook. (2025). 4-(1H-PYRAZOL-1-YL)BENZYLAMINE Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 671225: (1-methyl-1H-pyrazol-4-yl)methanamine (Related Structure). Retrieved from

  • Organic Syntheses. (2010). Synthesis of 1-Aryl-1H-pyrazoles via Ullmann Coupling. Org.[2][3][4] Synth. 2010, 87, 161. Retrieved from

  • VulcanChem. (2025). ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride Structure.[5] Retrieved from

Sources

Foundational

Technical Guide: Solubility Profiling of (4-Pyrazol-1-ylphenyl)methanamine Sulfate

This guide is structured as a high-level technical whitepaper for researchers and drug development scientists. It prioritizes mechanistic understanding, actionable protocols, and rigorous data handling over generic descr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for researchers and drug development scientists. It prioritizes mechanistic understanding, actionable protocols, and rigorous data handling over generic descriptions.

CAS: 1158353-54-8 (2:1 Salt Stoichiometry) | Class: Aryl Pyrazole / Benzylamine Salt

Executive Summary & Compound Analysis

(4-Pyrazol-1-ylphenyl)methanamine sulfate is a salt form designed to overcome the inherent lipophilicity of its parent free base. Structurally, it consists of a basic benzylamine moiety attached to a phenyl-pyrazole core. The sulfate counterion (typically in a 2:1 amine-to-sulfate stoichiometry for this class) introduces ionic character, fundamentally altering the thermodynamics of dissolution compared to the free base.

  • Primary Application: Kinase inhibitor intermediates, fragment-based drug discovery (FBDD) libraries.

  • Solubility Profile: High in DMSO (Dipole-Dipole driven); Moderate-to-High in Water (Ion-Dipole driven), strictly pH-dependent.

Physicochemical Context
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

2:1 stoichiometry increases lattice energy compared to 1:1 salts.
MW (Salt) ~444.5 g/mol Moderate MW facilitates diffusion.
pKa (Conj. Acid) ~9.3 (Benzylamine N)Critical: Remains ionized only at pH < 8.0.
LogP (Free Base) ~1.1 - 1.5Free base is lipophilic; salt form is required for aqueous assays.

Solubility in Water: The Ion-Dipole Mechanism

Water solubility for this compound is driven by the hydration energy of the ammonium cation (


) and the sulfate anion (

). Unlike the free base, which relies on weak H-bonding, the salt dissociates into charged species that are stabilized by water's high dielectric constant (

).
Critical Constraints
  • pH Sensitivity (The "Crash-Out" Risk): The solubility is dictated by the Henderson-Hasselbalch equation. If the pH of the aqueous buffer rises above 8.0 (approaching the pKa of ~9.3), the equilibrium shifts toward the free base.

    • Result: The neutral free base precipitates (crashes out), causing false negatives in bioassays.

    • Rule: Always maintain aqueous buffers at pH 5.0–7.4.

  • Common Ion Effect: Avoid dissolving this compound in buffers containing high concentrations of other sulfates (e.g., high molarity

    
    ), as this can depress solubility via the common ion effect.
    
Expected Solubility Range
  • Water (deionized): > 20 mg/mL (Stable)

  • PBS (pH 7.4): ~10–15 mg/mL (Metastable due to ionic strength)

Solubility in DMSO: The Universal Solvent

Dimethyl sulfoxide (DMSO) acts as a Lewis base. It dissolves the sulfate salt by disrupting the crystal lattice through strong dipole-dipole interactions and specific solvation of the cationic ammonium group.

Why DMSO is Superior for Stock Solutions
  • Aprotic Nature: DMSO prevents proton exchange, maintaining the chemical stability of the amine.

  • High Boiling Point: Negligible evaporation ensures concentration accuracy over long storage periods.[1]

  • Cryoprotection: DMSO stocks can be frozen (-20°C) without precipitating the salt, unlike aqueous solutions which may crystallize upon thawing.

Expected Solubility Range
  • DMSO (Anhydrous): > 50 mg/mL (Often up to 100 mg/mL)

Comparative Analysis: Water vs. DMSO[2]

FeatureWater (Aqueous Buffer)DMSO (Anhydrous)
Solubility Limit Moderate (~20 mg/mL)High (> 50 mg/mL)
Dissolution Rate Slow (requires vortexing/sonication)Fast (often instant)
Stability (25°C) Low (< 24 hours). Hydrolysis/Oxidation risk.High (> 6 months). Inert environment.
Freeze-Thaw Risk: Crystal growth/Precipitation.Safe: Amorphous glass formation.
Assay Suitability Direct use (immediate).Stock solution (dilute <1% in assay).
Mechanism Ion-Dipole HydrationDipole-Dipole & Lattice Disruption

Mechanistic Visualization

The following diagram illustrates the divergent solvation pathways and the critical "pH Trap" in aqueous media.

SolubilityMechanism cluster_Water Aqueous Pathway (pH Dependent) cluster_DMSO DMSO Pathway (Universal) Compound (4-Pyrazol-1-ylphenyl)methanamine Sulfate (Crystal Lattice) Water Add Water (Dielectric = 80) Compound->Water DMSO Add DMSO (Dipole Moment = 3.96D) Compound->DMSO Ionization Dissociation into Ions R-NH3+  +  SO4-- Water->Ionization pH_Check Check pH Ionization->pH_Check Soluble Stable Solution (Hydration Shells) pH_Check->Soluble pH < 8.0 Precipitate Precipitation (Free Base) 'Crash Out' pH_Check->Precipitate pH > 8.0 Solvation Lattice Disruption Dipole-Dipole Interaction DMSO->Solvation Stock High Conc. Stock (>50 mM) Solvation->Stock

Figure 1: Solvation thermodynamics. Note the critical pH checkpoint in the aqueous pathway, which is absent in DMSO.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Calculate Mass:

    • Target Conc: 50 mM

    • Volume: 10 mL

    • MW: 444.5 g/mol (Assuming 2:1 salt)

    • Mass Required:

      
      .
      
  • Weighing: Weigh ~222.3 mg of the sulfate salt into a chemically resistant glass vial (amber preferred).

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade ≥ 99.9%).

    • Note: Do not use "wet" DMSO; water content initiates hydrolysis over time.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35 kHz for 2 minutes (monitor temperature to keep < 30°C).

  • Storage: Aliquot into 500 µL tubes. Store at -20°C.

Protocol B: Aqueous Solubility Limit Test (Step-Up Method)

Objective: Determine the exact solubility limit in your specific assay buffer.

  • Preparation: Prepare 1 mL of your target buffer (e.g., PBS pH 7.4).

  • Initial Addition: Add compound to reach 5 mg/mL. Vortex for 1 minute.

  • Visual Inspection:

    • Clear? Proceed to step 4.

    • Cloudy? Solubility is < 5 mg/mL.[2] Stop.

  • Step-Up: Add compound to increase concentration by 5 mg/mL increments (10, 15, 20...).

  • Equilibration: Between steps, vortex and let sit for 5 minutes.

  • Endpoint: The concentration where particulates persist after 10 minutes is the Saturation Point .

  • Validation: Centrifuge the saturated solution (10,000 x g, 5 min), analyze the supernatant via HPLC-UV to quantify the exact dissolved concentration.

References

  • Sigma-Aldrich. (n.d.).[3] [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) Product Datasheet. Retrieved from

  • Parshad, H., et al. (2002).[4] "Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters." International Journal of Pharmaceutics, 237(1-2), 193-207.[4]

  • Cella, J. A., & Bacon, S. W. (1984). "Solubility of carbonates and other salts in DMSO." Journal of Organic Chemistry, 49, 1122-1125.[5]

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

Sources

Exploratory

(4-pyrazol-1-ylphenyl)methanamine sulfate CAS number and identifiers

Part 1: Executive Summary & Chemical Identity (4-Pyrazol-1-ylphenyl)methanamine sulfate is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

(4-Pyrazol-1-ylphenyl)methanamine sulfate is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Structurally, it consists of a benzylamine core substituted at the para-position with a 1H-pyrazole moiety. This specific arrangement serves as a robust "linker-scaffold," allowing researchers to connect the pharmacophoric pyrazole ring—often used as a bioisostere for phenyl or heteroaryl rings—to other molecular fragments via the reactive primary amine.

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9][10]

The following table consolidates the critical identifiers for the sulfate salt and its corresponding free base. Note that while the sulfate salt is the preferred form for stability and handling, the free base is the active species in most synthetic coupling reactions.

PropertyDetails
Compound Name (4-Pyrazol-1-ylphenyl)methanamine sulfate
CAS Number (Sulfate) 1158353-54-8 (Often listed as 2:1 or 1:1 salt; verify CoA)
CAS Number (Free Base) 368870-03-5
CAS Number (HCl) 1106959-86-7
Molecular Formula C₁₀H₁₁N₃ · xH₂SO₄ (Typically x=0.5 or 1)
MW (Free Base) 173.21 g/mol
Structure Description para-substituted benzylamine with N-linked pyrazole
SMILES (Base) C1=CN(N=C1)C2=CC=C(C=C2)CN
InChI Key (Base) AVKMXPDYQVKSFF-UHFFFAOYSA-N
Solubility High in water (salt form); Free base soluble in DCM, MeOH

Part 2: Synthetic Pathway & Methodology

The synthesis of (4-pyrazol-1-ylphenyl)methanamine sulfate is a classic example of convergent synthesis, combining a nucleophilic aromatic substitution (SNAr) with a functional group interconversion (reduction).

Core Synthesis Protocol

The following protocol outlines the industrial-standard route, prioritized for yield and purity.

Step 1: Formation of 4-(1H-pyrazol-1-yl)benzonitrile
  • Reagents: 4-Fluorobenzonitrile, 1H-Pyrazole, Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions: Heat to 100–120°C for 12–16 hours.

  • Mechanism: The pyrazole nitrogen acts as a nucleophile, displacing the fluoride ion on the benzonitrile ring via SNAr mechanism. The electron-withdrawing nitrile group at the para-position activates the ring for this substitution.

  • Workup: Pour into ice water. The product usually precipitates as a solid.[1] Filter and wash with water to remove salts and solvent.

Step 2: Reduction to Methanamine
  • Reagents: Borane-THF complex (BH₃·THF) or Raney Nickel/H₂.

  • Conditions:

    • Borane Method: Reflux in THF for 4 hours, followed by careful quenching with MeOH and acid hydrolysis (HCl) to break the boron-amine complex.

    • Catalytic Hydrogenation: 50 psi H₂, Raney Ni, MeOH/NH₃ (to prevent secondary amine formation).

  • Critical Insight: The Borane method is often preferred in small-scale research settings for its selectivity, avoiding the need for high-pressure equipment.

Step 3: Salt Formation (Sulfate)
  • Procedure: Dissolve the crude free base oil in ethanol or methanol. Add concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.

  • Crystallization: The sulfate salt precipitates upon addition of diethyl ether or cooling. This step is crucial for purification, removing non-basic impurities from the reduction step.

Visualization: Synthesis Workflow

SynthesisPathway Start 4-Fluorobenzonitrile (Precursor) Intermediate 4-(1H-pyrazol-1-yl)benzonitrile (Stable Intermediate) Start->Intermediate SNAr (K2CO3, DMF, 120°C) Pyrazole 1H-Pyrazole (Nucleophile) Pyrazole->Intermediate Reduction Reduction (BH3-THF or H2/Ni) Intermediate->Reduction FreeBase Free Amine (Oil/Solid) Reduction->FreeBase 1. Reflux 2. MeOH Quench Salt Sulfate Salt (Crystalline Solid) FreeBase->Salt H2SO4 / EtOH

Caption: Step-wise synthesis from commercially available precursors to the stable sulfate salt.

Part 3: Applications in Drug Discovery

This compound is not merely a reagent; it is a privileged scaffold . The 4-(pyrazol-1-yl)phenyl moiety mimics the biophysical properties of biphenyl systems but with improved solubility and hydrogen-bonding potential due to the pyrazole nitrogens.

Kinase Inhibition (ATP-Binding Pocket)

In kinase drug discovery, the pyrazole ring often serves as a "hinge binder," forming hydrogen bonds with the ATP-binding site of the kinase. The benzylamine tail extends into the solvent-exposed region or a hydrophobic back-pocket, where it can be derivatized to tune potency and pharmacokinetic properties.

  • Mechanism: The primary amine is coupled with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides, creating a "linker" that positions the pyrazole headgroup precisely within the active site.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~173 Da (free base), this molecule is an ideal "fragment." It possesses:

  • High Ligand Efficiency (LE): Small size with high binding potential.

  • Defined Vectors: The amine handle allows for rapid expansion in a specific vector (growth point) without disrupting the binding of the pyrazole core.

Synthetic Versatility (The "Hub" Concept)

The primary amine is a universal handle. It can be converted into:

  • Ureas: Reaction with isocyanates (e.g., for TRPV1 antagonists).

  • Secondary Amines: Via reductive amination (e.g., for optimizing basicity/solubility).

  • Heterocycles: Cyclization to form larger fused systems.

Visualization: Chemical Space Expansion

Applications Core (4-Pyrazol-1-ylphenyl)methanamine (Core Scaffold) Amide Amide Derivatives (Kinase Inhibitors) Core->Amide + R-COOH / HATU Urea Urea Derivatives (TRPV1 Antagonists) Core->Urea + R-NCO Sulfonamide Sulfonamides (GPCR Ligands) Core->Sulfonamide + R-SO2Cl SecAmine Secondary Amines (Solubility Tuning) Core->SecAmine + R-CHO / NaBH(OAc)3

Caption: The benzylamine core acts as a divergent point for generating diverse bioactive libraries.

Part 4: Handling, Safety, and Stability

Storage and Stability
  • Hygroscopicity: Sulfate salts can be hygroscopic. Store in a tightly sealed container, preferably within a desiccator.

  • Temperature: Stable at room temperature (RT) for short periods; long-term storage at 2–8°C is recommended to prevent discoloration.

  • Light Sensitivity: Protect from light. Pyrazole derivatives can slowly degrade or discolor upon extended UV exposure.

Safety Protocols (MSDS Summary)
  • Hazards: Classified as an Irritant (H315, H319, H335) .

    • Skin: Causes skin irritation.

    • Eyes: Causes serious eye irritation.

    • Inhalation: May cause respiratory irritation.

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).

    • Safety goggles (chemical splash resistant).

    • Fume hood usage is mandatory when handling the free base or conducting synthesis, particularly during the borane reduction step (evolution of hydrogen gas).

Stoichiometry Verification

Critical Note for Researchers: Commercial vendors may supply this compound as the hemisulfate (2:1) or the monosulfate (1:1) .

  • Verification: Always check the Certificate of Analysis (CoA) for the specific batch.

  • Calculation:

    • If 1:1 (Bisulfate): MW ≈ 271.29 g/mol .

    • If 2:1 (Sulfate): MW ≈ 444.50 g/mol .

    • Impact: Using the wrong MW in stoichiometry calculations will lead to significant errors in coupling reactions (e.g., excess or insufficient coupling reagent).

References

  • Sigma-Aldrich. (n.d.). [4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1) Product Page. Retrieved from [2]

  • PubChem. (n.d.). (1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (Compound Summary). National Center for Biotechnology Information. Retrieved from

  • ChemicalBook. (2025). 4-(1H-PYRAZOL-1-YL)BENZYLAMINE CAS 368870-03-5. Retrieved from

  • Frontiers in Chemistry. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. Retrieved from

  • Organic Syntheses. (2013). Synthesis of 1-Aryl-1H-pyrazoles via Coupling. Org. Synth. 2013, 90, 253-269. Retrieved from

Sources

Foundational

Technical Whitepaper &amp; Safety Guide: (4-pyrazol-1-ylphenyl)methanamine Sulfate

This guide serves as an advanced technical whitepaper and safety manual for (4-pyrazol-1-ylphenyl)methanamine sulfate .[1] It is designed for research scientists and process chemists who require data beyond standard vend...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper and safety manual for (4-pyrazol-1-ylphenyl)methanamine sulfate .[1] It is designed for research scientists and process chemists who require data beyond standard vendor SDS templates.[1]

[1]

Document Control:

  • Version: 1.0 (Research Grade)

  • Classification: Active Pharmaceutical Intermediate (API) / Building Block

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This section establishes the structural baseline.[1] As this specific sulfate salt often lacks a dedicated CAS registry number in public databases, data is derived from the parent free base with stoichiometric adjustments for the sulfate counterion.[1]

Nomenclature & Identification
ParameterDetail
Chemical Name (4-(1H-pyrazol-1-yl)phenyl)methanamine sulfate
Synonyms 4-(Pyrazol-1-yl)benzylamine sulfate; 1-(4-Aminomethylphenyl)pyrazole sulfate
Parent Free Base CAS 368870-03-5 (Use for searching tox data)
Salt CAS Not Listed (Treat as Research Substance)
Core Structure Benzylamine linked to a Pyrazole ring at the para position
Quantitative Physicochemical Data

Note: Molecular weights calculated based on theoretical stoichiometry. Researchers must verify the exact salt ratio (e.g., 1:1 vs 2:1) via Certificate of Analysis.[2]

PropertyFree Base (Parent)Sulfate Salt (Theoretical 1:1)Impact on Handling
Formula


Salt form increases polarity.[1]
Mol. Weight 173.21 g/mol ~271.29 g/mol Adjust stoichiometry for synthesis.[1]
Physical State Light yellow solidOff-white to yellow crystalline solidSalt is likely more dense/crystalline.[1]
Solubility Low (Water), High (DCM/MeOH)High (Water) , Low (Non-polar)Critical: Use aqueous workups for salt removal.
Acidity (pKa) ~9.0 (Amine)pH < 4.0 (in solution)Corrosion Risk: Aqueous solutions are acidic.

Expert Insight: The transition from free base to sulfate salt significantly alters the partition coefficient (LogP) .[1] While the free base is lipophilic and cell-permeable, the sulfate salt is highly hydrophilic.[1] In biological assays, the salt must dissociate; ensure your buffer capacity is sufficient to neutralize the sulfuric acid released upon dissolution to avoid pH-induced cytotoxicity artifacts.[1]

Hazard Identification & Risk Assessment

GHS Classification (Derived)

Based on the structural alerts of the benzylamine core and the pyrazole moiety, combined with the acidic nature of the sulfate.

  • Signal Word: WARNING (Potential Upgrade to DANGER if concentrated)[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4][5][6]

    • H319: Causes serious eye irritation.[1][3][4][6]

    • H335: May cause respiratory irritation.[1][3][6][7]

    • Note: While the free base is an Irritant, sulfate salts of benzylamines can exhibit Corrosive (H314) behavior in mucous membranes due to hydrolysis.[1] Treat as a potential corrosive.[1]

Toxicology "Read-Across" Analysis

Since specific toxicological data for this salt is sparse, we utilize structural analogs:

  • Benzylamine Moiety: Known for skin sensitization and severe irritation.[1] Metabolic oxidation by MAO (Monoamine Oxidase) yields aldehydes (potentially reactive).

  • Pyrazole Moiety: Generally stable, but certain derivatives inhibit CYP450 enzymes.[1]

  • Sulfate Counterion: Biologically inert but contributes to local acidity.[1]

Authoritative Reference:

  • PubChem Compound Summary for 4-(1H-pyrazol-1-yl)benzylamine (Free Base) [1].

  • ECHA Registration Dossier for Benzylamine (Analogous Hazard) [2].[1]

Safe Handling Workflow (Logic-Driven)

This workflow ensures researcher safety by treating the compound as a "High Potency Unknown" until proven otherwise.[1]

SafetyWorkflow Start Start: Handling (4-pyrazol-1-ylphenyl)methanamine Sulfate PPE_Check 1. PPE Verification (Nitrile Gloves, Lab Coat, Goggles) Start->PPE_Check Engineering 2. Engineering Controls (Fume Hood Required) PPE_Check->Engineering State_Check 3. State Assessment (Solid Powder vs. Solution) Engineering->State_Check Solid_Handling Solid: Dust Hazard Use Anti-Static Spatula Avoid rapid transfer State_Check->Solid_Handling Powder Liquid_Handling Solution: Acidic pH Check pH compatibility Avoid metal contact State_Check->Liquid_Handling Dissolved Exposure Risk: Accidental Exposure? Solid_Handling->Exposure Liquid_Handling->Exposure First_Aid Emergency Protocol: Skin: Wash 15m Eyes: Rinse 15m + Medical Attn Exposure->First_Aid YES Process_Cont Continue Experiment (Quench excess amine) Exposure->Process_Cont NO

Figure 1: Decision-matrix for handling (4-pyrazol-1-ylphenyl)methanamine sulfate, prioritizing dust control and pH awareness.

Experimental Protocols

Storage & Stability[1]
  • Hygroscopicity: Sulfate salts are prone to absorbing atmospheric moisture.[1]

    • Protocol: Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Temperature: 2–8°C (Refrigerate).

  • Shelf Life: ~2 years if kept dry.[1] Degradation is indicated by the solid turning from off-white to dark orange (oxidation of the amine).[1]

Solubilization Protocol (Self-Validating)

When preparing stock solutions for biological assays (e.g., kinase inhibition), follow this method to prevent precipitation or pH shock.[1]

  • Weighing: Weigh

    
     mg of sulfate salt.
    
  • Primary Solvent: Dissolve in DMSO (Dimethyl Sulfoxide).

    • Validation: Solution should be clear. If turbid, sonicate for 30 seconds.[1]

  • Dilution: Dilute into aqueous buffer (PBS or Media).

    • Check: Measure pH immediately.[1] The sulfate will lower the pH.[1]

    • Adjustment: If pH < 7.0, carefully add 0.1N NaOH dropwise until neutral.[1]

    • Why? Acidic media can kill cells independently of the drug's mechanism [3].[1]

Spill Cleanup[1]
  • Isolate: Evacuate non-essential personnel.

  • Neutralize: Since it is an acidic salt, cover the spill with Sodium Bicarbonate (

    
    )  powder.[1]
    
  • Collect: Once bubbling ceases (neutralization complete), sweep into a hazardous waste container.

  • Clean: Wipe surface with 70% Ethanol.[1]

Synthesis & Reaction Context[1][5]

For researchers using this as an intermediate (e.g., reductive amination or amide coupling):

  • Reactivity: The primary amine is the nucleophile.[1] The pyrazole ring is electron-rich but relatively unreactive under standard coupling conditions.[1]

  • Base Requirement: You must use an excess of base (TEA, DIPEA) to "free" the amine from the sulfate salt before it can react.[1]

    • Stoichiometry: Use at least 2.5 equivalents of base (1 eq to neutralize sulfate, 1+ eq to drive reaction).[1]

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4) which will oxidize the benzylic amine to an imine or aldehyde.

Emergency Response (SDS Core)

ScenarioImmediate ActionMedical Context
Inhalation Move to fresh air.[1][8][6] If breathing is difficult, give Oxygen.[1][6]Monitor for delayed pulmonary edema (irritant dust).[1]
Eye Contact Rinse cautiously with water for 15 minutes .[1][5][7] Lift eyelids.[1]Critical: Acidic salts can cause corneal opacity.[1] Consult ophthalmologist.
Skin Contact Wash with soap and water.[1][9][5][6][7] Remove contaminated clothing.[1][8][5][6][7]Watch for dermatitis or chemical burns.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Drink water.Treat symptomatically.[1][5][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660378, 4-(1H-pyrazol-1-yl)benzylamine.[1] Retrieved February 22, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzylamine - Hazards.[1][3] Retrieved February 22, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa Values of (4-pyrazol-1-ylphenyl)methanamine Sulfate

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa values of (4-pyrazol-1-ylphenyl)methanamine sulfate. As a molecule with multiple potential protonation sites, understanding its ionization behavior is paramount for formulation development, predicting in vivo performance, and optimizing therapeutic efficacy. This document details experimental methodologies, including potentiometric titration and UV-Vis spectrophotometry, and explores the utility of computational prediction tools. The causality behind experimental choices and the logic of data interpretation are emphasized to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar pharmaceutical compounds.

Introduction: The Significance of pKa in Drug Development

The ionization state of an active pharmaceutical ingredient (API) is a primary determinant of its interaction with the biological environment. The pKa value, the pH at which a molecule is 50% ionized, governs a multitude of critical properties including solubility, permeability, protein binding, and receptor interaction.[1] For (4-pyrazol-1-ylphenyl)methanamine, a molecule featuring both a primary amine and a pyrazole ring, multiple pKa values are anticipated, each corresponding to a specific protonation/deprotonation equilibrium.

The sulfate salt form of this compound introduces further considerations, as the counterion can influence the local pH and solubility characteristics.[2] A thorough understanding of the pKa values of (4-pyrazol-1-ylphenyl)methanamine is therefore not merely an academic exercise but a fundamental necessity for rational drug design and development.[3] It informs decisions on formulation strategies to ensure adequate bioavailability, predicts the molecule's behavior in different physiological compartments, and provides insights into potential drug-target interactions.[1]

Molecular Structure and Potential Protonation Sites

(4-pyrazol-1-ylphenyl)methanamine possesses two key ionizable centers:

  • The Primary Aliphatic Amine: The methanamine group (-CH₂NH₂) is expected to be the primary basic center of the molecule. For comparison, the pKa of the parent compound, benzylamine, is approximately 9.33.[4][5][6][7] This value serves as a useful, albeit initial, estimate.

  • The Pyrazole Ring: The pyrazole ring contains two nitrogen atoms. One is a pyrrole-like nitrogen involved in the aromatic system, and the other is a pyridine-like sp²-hybridized nitrogen that is weakly basic.[8] The basic pKa of the pyrazole ring itself is around 2.5.[9]

The electronic interplay between the phenyl ring, the pyrazole substituent, and the methanamine group will modulate the basicity of these sites. The pyrazole ring, being an electron-withdrawing group, is expected to decrease the pKa of the benzylic amine compared to benzylamine itself.

The logical workflow for characterizing the pKa of this molecule involves a combination of estimation, experimental determination, and computational modeling.

G cluster_0 pKa Characterization Workflow A Structural Analysis & Estimation (Identify Ionizable Centers) B Experimental Determination (e.g., Potentiometric Titration, UV-Vis) A->B Guides Experiment C Computational Prediction (e.g., DFT, QSAR) A->C Informs Model D Data Integration & Final pKa Assignment B->D Provides Empirical Data C->D Offers Theoretical Support

Caption: A logical workflow for pKa determination.

Theoretical Estimation of pKa Values

Prior to experimental determination, a theoretical estimation of the pKa values for (4-pyrazol-1-ylphenyl)methanamine is a valuable exercise. This allows for the appropriate selection of experimental conditions and provides a baseline for data interpretation.

  • pKa of the Methanamine Group: The pKa of benzylamine is approximately 9.33.[4][6] The 4-pyrazol-1-yl substituent on the phenyl ring will exert an electronic effect. Pyrazole is known to be an electron-withdrawing group, which will decrease the electron density on the phenyl ring and, by extension, on the benzylic nitrogen.[10] This inductive effect will lower the basicity of the amine, leading to a predicted pKa value slightly lower than 9.33.

  • pKa of the Pyrazole Ring: The pyrazole ring itself has a pyridine-like nitrogen that can be protonated. The pKa for this protonation is typically low, around 2.5.[9] This value is not expected to be significantly altered by the phenylmethanamine substituent.

Therefore, we can hypothesize two primary pKa values for (4-pyrazol-1-ylphenyl)methanamine: one in the range of 8.5-9.3 for the methanamine group and another around 2.5 for the pyrazole ring.

Experimental Determination of pKa Values

For a definitive determination of the pKa values, experimental methods are indispensable. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and commonly employed techniques in the pharmaceutical industry.[11][12]

Potentiometric Titration

Potentiometric titration is a highly accurate method that involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.[12][13] The pKa is determined from the inflection point of the resulting titration curve.

Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate a high-precision pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation:

    • Accurately weigh a sample of (4-pyrazol-1-ylphenyl)methanamine sulfate.

    • Dissolve the sample in a suitable solvent, typically deionized water. If solubility is limited, a co-solvent such as methanol may be used, though it's crucial to note that this will yield an apparent pKa specific to that solvent system.[12]

    • The final concentration of the analyte should be at least 10⁻⁴ M to ensure a discernible inflection point in the titration curve.[12][13]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[13][14]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel and stir continuously.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[13][14]

    • Immerse the calibrated pH electrode into the solution.

    • For the titration of the basic amine, the solution should first be acidified with a known amount of a strong acid (e.g., 0.1 M HCl) to a pH below the lowest expected pKa (e.g., pH 2).

    • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant and recording the pH after each addition. Ensure the pH reading is stable before adding the next increment.[13]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, where 50% of the functional group has been neutralized. This point is identified as the midpoint of the buffer region or the inflection point of the curve.[13]

    • For a molecule with multiple pKa values, multiple inflection points will be observed.

G cluster_1 Potentiometric Titration Workflow P1 Calibrate pH Meter P2 Prepare Analyte Solution (with KCl) P1->P2 P3 Acidify Solution (e.g., to pH 2) P2->P3 P4 Titrate with Standard Base (e.g., 0.1 M NaOH) P3->P4 P5 Record pH vs. Volume P4->P5 P6 Plot Titration Curve P5->P6 P7 Determine pKa from Inflection Point(s) P6->P7

Caption: Workflow for potentiometric pKa determination.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable center, as the UV-Vis absorbance spectrum will change with the protonation state.[15] Given the aromatic nature of (4-pyrazol-1-ylphenyl)methanamine, this technique is highly applicable.

Protocol for UV-Vis Spectrophotometry:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known and stable pH values.

  • Sample Preparation:

    • Prepare a stock solution of (4-pyrazol-1-ylphenyl)methanamine sulfate of known concentration.

    • Create a series of sample solutions by diluting the stock solution in each of the prepared buffers. The final concentration should be identical across all samples.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum for each sample solution over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the wavelengths where the absorbance changes significantly as a function of pH.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to calculate the pKa.

ParameterPotentiometric TitrationUV-Vis Spectrophotometry
Principle Measures change in potential (pH) upon addition of titrant.Measures change in absorbance as a function of pH.
Sample Conc. Higher (≥ 10⁻⁴ M)[12]Lower (> 10⁻⁶ M)[12]
Requirement Ionizable groupChromophore near ionizable group[15]
Advantages High precision, direct measurement.[12]High sensitivity, suitable for poorly soluble compounds.[12]

Computational pKa Prediction

In silico methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[16][17] These methods range from empirical approaches based on existing data to more rigorous quantum mechanical calculations.

  • Empirical and QSAR-based Methods: Software packages like ACD/pKa DB, ChemAxon, and Epik utilize large databases of experimental pKa values and apply corrections based on the chemical environment of the ionizable group.[3] These tools can provide a quick and often reasonably accurate prediction.

  • Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) can provide more accurate pKa predictions by calculating the free energy difference between the protonated and deprotonated states of the molecule.[18] These calculations are computationally more intensive but can be particularly useful for novel scaffolds where empirical data is lacking. The isodesmic reaction approach, where the pKa is computed relative to a chemically similar reference compound with a known experimental pKa, can enhance the accuracy of these predictions.[19]

The accuracy of computational methods can vary, with root-mean-square errors typically in the range of 0.7 to 1.0 pKa units for drug-like molecules.[16][20] Therefore, while highly valuable, computational predictions should ideally be confirmed by experimental data.

The Influence of the Sulfate Counterion

The presence of a sulfate counterion primarily affects the solid-state properties and dissolution of the API. In solution, the salt will dissociate into the protonated (4-pyrazol-1-ylphenyl)methanamine cation and the sulfate anion. The pKa values are intrinsic properties of the API cation. However, the sulfate ion (SO₄²⁻) is the conjugate base of the bisulfate ion (HSO₄⁻), which has a pKa of approximately 1.99. This means that in highly acidic solutions (pH < 2), the equilibrium between sulfate and bisulfate could be a factor. For most physiologically relevant pH ranges, the sulfate will exist as the divalent anion and will not directly alter the pKa of the amine. Its main influence will be on the pH of the solution when the salt is dissolved in unbuffered water and on the overall solubility profile of the drug.[21][22]

Conclusion and Recommendations

A comprehensive characterization of the pKa values of (4-pyrazol-1-ylphenyl)methanamine sulfate is essential for its successful development as a therapeutic agent. This guide recommends a multi-pronged approach:

  • Initial Estimation: Begin with a theoretical estimation based on the pKa of benzylamine and pyrazole, anticipating a primary basic pKa for the methanamine group (likely in the 8.5-9.3 range) and a secondary, much weaker basic pKa for the pyrazole ring (around 2.5).

  • Experimental Determination: Employ potentiometric titration as the primary method for accurate pKa determination due to its high precision. UV-Vis spectrophotometry should be considered as a complementary technique, especially if solubility is a concern.

  • Computational Corroboration: Utilize in silico prediction tools to support and rationalize the experimental findings. Discrepancies between experimental and predicted values can offer insights into subtle electronic or conformational effects.

By integrating these methodologies, researchers can build a complete and reliable ionization profile for (4-pyrazol-1-ylphenyl)methanamine sulfate, enabling informed decisions throughout the drug development pipeline and ultimately contributing to the design of a safe and effective medicine.

References

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  • Scent.vn. (n.d.). Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • ChemicalsToGo. (n.d.). Benzylamine. Retrieved from [Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
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  • Stojanovska, P., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 11-21.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1108–1115.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1033-1040.
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  • ScienceMadness. (2005). the verdict on making sulfate salts from amines without getting red goo. Retrieved from [Link]

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  • ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web.... Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.
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Foundational

Introduction: The Significance of Pyrazole Derivatives and their Physicochemical Properties in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characterization of (4-pyrazol-1-ylphenyl)methanamine Sulfate This guide provides a comprehensive framework for the determination of the melting point and physical state...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (4-pyrazol-1-ylphenyl)methanamine Sulfate

This guide provides a comprehensive framework for the determination of the melting point and physical state of (4-pyrazol-1-ylphenyl)methanamine sulfate, a novel pyrazole derivative. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Pyrazole and its derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] Their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, makes them a focal point of drug discovery efforts.[1][2][3] The therapeutic potential of any new pyrazole derivative, such as (4-pyrazol-1-ylphenyl)methanamine sulfate, is not solely dependent on its pharmacological activity but also on its physicochemical properties.

The melting point and physical state of an active pharmaceutical ingredient (API) are critical parameters that influence its stability, solubility, and bioavailability.[4][5][6] A comprehensive understanding of these properties is paramount during the preformulation phase of drug development to ensure the selection of a viable drug candidate with optimal performance and manufacturability.[6] For instance, the melting point can provide an initial indication of a compound's purity and lattice energy, which in turn affects its solubility and dissolution rate.[5][7]

This guide will provide a detailed, step-by-step methodology for the determination of the melting point and the characterization of the physical state of (4-pyrazol-1-ylphenyl)methanamine sulfate, a compound of interest due to its structural similarities to other biologically active pyrazole-containing molecules.[8][9]

Part 1: Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow temperature range.[5] The determination of the melting point is a fundamental analytical technique for the characterization and purity assessment of a new chemical entity.[5]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a digital melting point apparatus, a common and reliable method in modern pharmaceutical laboratories.

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

  • (4-pyrazol-1-ylphenyl)methanamine sulfate sample (finely powdered)

Procedure:

  • Sample Preparation:

    • Ensure the (4-pyrazol-1-ylphenyl)methanamine sulfate sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.

    • Introduce the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface to pack the sample tightly.

  • Instrument Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set the starting temperature to approximately 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to determine an approximate range.

    • Set the heating rate. A slow heating rate of 1-2°C per minute is crucial for accurate determination, especially near the melting point.

  • Measurement:

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

    • Observe the sample through the magnified viewing window.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as a range between these two temperatures.

  • Data Analysis and Interpretation:

    • A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

    • A broad melting range can suggest the presence of impurities or that the compound may exist in multiple polymorphic forms.[5]

Causality Behind Experimental Choices
  • Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and reproducible melting point determination.

  • Tight Packing: Tightly packing the sample in the capillary tube prevents air pockets and ensures efficient heat transfer from the heating block to the crystals.

  • Slow Heating Rate: A slow ramp rate near the melting point allows the temperature of the heating block and the sample to remain in equilibrium, preventing a lag that could lead to an erroneously high and broad melting range.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample of (4-pyrazol-1-ylphenyl)methanamine sulfate prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 measure1 Set start temperature and heating rate (1-2°C/min) prep3->measure1 measure2 Insert capillary into apparatus measure1->measure2 measure3 Observe and record onset of melting (T1) measure2->measure3 measure4 Observe and record completion of melting (T2) measure3->measure4 analysis1 Report melting point as a range (T1 - T2) measure4->analysis1 analysis2 Evaluate the melting range: Sharp vs. Broad analysis1->analysis2 analysis3 Correlate with purity and potential polymorphism analysis2->analysis3

Caption: Workflow for the determination of the melting point of a novel compound.

Part 2: Characterization of the Physical State

The physical state of an API describes its macroscopic appearance (e.g., crystalline, amorphous) and microscopic properties. While commercial suppliers may describe related compounds as a "powder", a more detailed characterization is necessary for drug development.

Experimental Protocol: Multi-faceted Physical State Characterization

1. Macroscopic and Microscopic Examination:

  • Visual Inspection: Observe the bulk powder of (4-pyrazol-1-ylphenyl)methanamine sulfate under good lighting. Note its color, texture (e.g., fine, granular), and flow properties.

  • Optical Microscopy:

    • Place a small amount of the powder on a microscope slide.

    • Add a drop of a suitable non-solvent (e.g., mineral oil) and cover with a coverslip.

    • Examine the sample under a polarized light microscope.

    • Observe the particle shape, size distribution, and whether the particles exhibit birefringence (a characteristic of crystalline materials).

2. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study thermal transitions, including melting, crystallization, and glass transitions.[10]

  • Procedure:

    • Accurately weigh 2-5 mg of (4-pyrazol-1-ylphenyl)methanamine sulfate into an aluminum DSC pan.

    • Crimp the pan with a lid.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • A sharp endothermic peak corresponds to the melting of a crystalline solid. The peak onset temperature should be consistent with the melting point determined by the capillary method.

    • A broad endotherm or a step-like change in the baseline may indicate a glass transition, characteristic of an amorphous solid.

3. X-ray Powder Diffraction (XRPD)

XRPD is the definitive technique for determining whether a material is crystalline or amorphous.

  • Procedure:

    • Pack the powdered sample of (4-pyrazol-1-ylphenyl)methanamine sulfate into a sample holder.

    • Place the holder in the diffractometer.

    • Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a monochromatic X-ray source.

  • Data Interpretation:

    • A crystalline material will produce a diffraction pattern with sharp, well-defined peaks at specific 2θ angles.

    • An amorphous material will produce a broad, diffuse halo with no distinct peaks.

Logical Relationship of Characterization Techniques

PhysicalState Compound (4-pyrazol-1-ylphenyl)methanamine sulfate Visual Visual Inspection Compound->Visual Microscopy Polarized Light Microscopy Compound->Microscopy DSC Differential Scanning Calorimetry (DSC) Compound->DSC XRPD X-ray Powder Diffraction (XRPD) Compound->XRPD Crystalline Crystalline Solid (Birefringent, Sharp Melt, Sharp Peaks) Visual->Crystalline e.g., White, crystalline powder Microscopy->Crystalline Birefringence Amorphous Amorphous Solid (Isotropic, Glass Transition, Halo Pattern) Microscopy->Amorphous No birefringence DSC->Crystalline Sharp endotherm DSC->Amorphous Glass transition XRPD->Crystalline Sharp diffraction peaks XRPD->Amorphous Broad halo

Caption: Interrelation of techniques for physical state characterization.

Summary of Physicochemical Data

The following table should be populated with experimental data upon characterization of (4-pyrazol-1-ylphenyl)methanamine sulfate.

PropertyMethodExpected Outcome/ResultSignificance in Drug Development
Melting Point Capillary MethodTo be determined (TBD)Indicator of purity and lattice energy[5]
DSCTBD (Endothermic peak)Confirms melting behavior and detects polymorphism[10]
Physical State Visual InspectionTBD (e.g., White powder)Basic quality control
Optical MicroscopyTBD (e.g., Crystalline, birefringent)Particle size and morphology assessment
XRPDTBD (e.g., Crystalline pattern)Definitive determination of crystallinity vs. amorphous nature

Conclusion

The systematic determination of the melting point and physical state of (4-pyrazol-1-ylphenyl)methanamine sulfate is a critical step in its journey from a novel chemical entity to a potential drug candidate. The protocols and analytical techniques detailed in this guide provide a robust framework for obtaining this essential data. A thorough understanding of these physicochemical properties will enable informed decisions in subsequent stages of drug development, including formulation design, stability testing, and regulatory submissions. The melting point serves as a crucial quality control parameter and provides insights into the compound's solubility, while the physical state dictates its handling, processing, and dissolution behavior.[4][6][7]

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). National Center for Biotechnology Information. Available at: [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Available at: [Link]

  • Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals. Available at: [Link]

  • Studying Phase Transitions in Pharmaceuticals. (2019, December 23). American Pharmaceutical Review. Available at: [Link]

  • An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Available at: [Link]

Sources

Exploratory

The Therapeutic Potential of (4-Pyrazol-1-ylphenyl)methanamine Derivatives: A Pharmacophore Analysis

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It focuses on the (4-pyrazol-1-ylphenyl)methanamine scaffold as a privileged pharmacophore in oncology and epigenetics...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It focuses on the (4-pyrazol-1-ylphenyl)methanamine scaffold as a privileged pharmacophore in oncology and epigenetics.

Executive Summary

The (4-pyrazol-1-ylphenyl)methanamine scaffold represents a "privileged structure" in modern medicinal chemistry. Its unique topology—comprising a polar primary amine "warhead" linked to a hydrophobic biaryl system (phenyl-pyrazole)—grants it dual competency. It serves as a potent competitive inhibitor for FAD-dependent demethylases (LSD1/KDM1A) and as a hinge-binding motif in Tyrosine Kinase (TK) inhibitors.

This guide analyzes the structure-activity relationships (SAR), mechanistic versatility, and experimental validation workflows for derivatives of this scaffold, specifically targeting epigenetic reprogramming in Acute Myeloid Leukemia (AML) and solid tumor kinase modulation .

Chemical Architecture & SAR Logic

The scaffold consists of three critical domains that dictate its pharmacological profile.

The Pharmacophore Triad
DomainChemical FeatureBiological Function
A: Methanamine Tail Primary amine (

)
LSD1: Mimics the

-amino group of Histone H3 Lysine 4 (H3K4). Forms electrostatic interactions with Asp555 in the catalytic pocket.Kinases: Solubilizing group; interacts with ribose-binding pocket residues.
B: Phenyl Linker 1,4-disubstituted phenyl ringSpacer: Rigidifies the distance between the polar tail and the hydrophobic cap. Ensures correct orientation into the FAD cavity or ATP cleft.
C: Pyrazole Cap 1H-pyrazole moietyHinge Binder: The

nitrogens act as H-bond acceptors/donors for the kinase hinge region.Selectivity: Fits into the hydrophobic sub-pocket of epigenetic enzymes, displacing water networks.
SAR Optimization Strategies
  • N-Alkylation (Amine): Conversion to N-cyclopropyl derivatives transforms the molecule from a reversible inhibitor to a mechanism-based suicide inhibitor of LSD1 (forming a covalent adduct with FAD).

  • Pyrazole Substitution: Adding C3/C5 substituents (e.g.,

    
    , 
    
    
    
    ) modulates lipophilicity (LogP) and selectivity against homologous enzymes like MAO-A/B.

Mechanism of Action (MOA)

Epigenetic Modulation: LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1) demethylates H3K4me1/2, repressing tumor suppressor genes.[1] (4-pyrazol-1-ylphenyl)methanamine derivatives occupy the substrate tunnel.

Key Interaction: The amine group coordinates near the Flavin Adenine Dinucleotide (FAD) cofactor. If modified to a propargyl- or cyclopropyl-amine, it undergoes single-electron transfer (SET), radically opening the ring and covalently modifying FAD N5, permanently disabling the enzyme.

Visualization: LSD1 Catalytic Inhibition Pathway

LSD1_Inhibition LSD1_Active LSD1-FAD Complex (Active State) ES_Complex Enzyme-Inhibitor Complex (Michaelis) LSD1_Active->ES_Complex + Inhibitor Entry Inhibitor Pyrazolyl-Methanamine Derivative Inhibitor->ES_Complex Oxidation Amine Oxidation (Hydride Transfer) ES_Complex->Oxidation FAD Reduction Adduct Covalent FAD-N5 Adduct (Irreversible Inhibition) Oxidation->Adduct Radical Recombination Gene_Expr H3K4 Methylation Preserved Adduct->Gene_Expr Loss of Demethylase Activity Tumor_Supp Tumor Suppressor Re-activation Gene_Expr->Tumor_Supp

Figure 1: Mechanism of irreversible LSD1 inhibition by methanamine-derived suicide substrates. The pathway highlights the transition from reversible binding to covalent FAD modification.

Experimental Validation Protocols

As a Senior Scientist, ensuring data reproducibility is paramount. The following protocols are designed with internal controls to validate the therapeutic potential of these derivatives.

Protocol A: LSD1 Peroxidase-Coupled Demethylase Assay

Objective: Determine


 values for derivatives against recombinant human LSD1.

Principle: LSD1 demethylation generates


 as a byproduct.[1] This is coupled to Horseradish Peroxidase (HRP) and Amplex Red, producing highly fluorescent resorufin.

Reagents:

  • Recombinant LSD1 (0.5 µM stock).

  • Substrate: H3K4me2 peptide (20 µM).

  • Amplex Red Reagent (50 µM).

  • HRP (1 U/mL).

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dilute (4-pyrazol-1-ylphenyl)methanamine derivatives in DMSO (10-point dose-response, 1 nM to 10 µM).

  • Pre-incubation: Incubate 20 nM LSD1 with compounds for 15 minutes at RT. Control: Use Tranylcypromine (TCP) as a positive inhibition control.

  • Initiation: Add H3K4me2 peptide mixed with Amplex Red/HRP.

  • Kinetics: Monitor fluorescence (

    
    ) continuously for 30 minutes.
    
  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound].
    

Self-Validation Step:

If the background fluorescence in the "No Enzyme" well increases over time, the compound may be generating


 via auto-oxidation (PAINS artifact). Always include a "Compound + HRP + Amplex Red" (no LSD1) control.
Protocol B: Cell Viability & Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Confirm the compound enters the cell and physically binds LSD1 in a complex biological matrix (e.g., MV4-11 AML cells).

Workflow:

  • Treatment: Treat

    
     cells with compound (
    
    
    
    ) for 2 hours.
  • Thermal Challenge: Aliquot cells into PCR tubes. Heat to a gradient (40°C to 70°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (liquid

    
    ).
    
  • Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot using anti-LSD1 antibody.

Interpretation:

  • Stabilization: If the LSD1 band persists at higher temperatures compared to DMSO control, the compound has thermally stabilized the protein, confirming intracellular binding.

Synthesis & Lead Optimization

To synthesize the core scaffold for testing, a convergent route is recommended to allow late-stage diversification.

Synthetic Pathway Visualization

Synthesis_Route SM1 4-Fluorobenzonitrile Int1 4-(1H-pyrazol-1-yl)benzonitrile (SNAr Coupling) SM1->Int1 K2CO3, DMSO, 100°C SM2 Pyrazole SM2->Int1 Int2 (4-(1H-pyrazol-1-yl)phenyl)methanamine (Reduction) Int1->Int2 LiAlH4 or H2/Pd-C Final N-Substituted Derivatives (Reductive Amination) Int2->Final R-CHO, NaBH(OAc)3

Figure 2: Convergent synthesis of the scaffold. The nitrile reduction step is critical; LiAlH4 provides the primary amine required for the core scaffold.

References

  • LSD1 Inhibition Mechanism

    • Title: "Molecular basis for the inhibition of the histone demethylase LSD1 by tranylcypromine deriv
    • Source:N
    • URL:[Link]

  • Pyrazole Kinase Inhibitors

    • Title: "Pyrazoles as potential anti-angiogenesis agents: A review."
    • Source:European Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

  • CETSA Protocol

    • Title: "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay."
    • Source:Science, 2013.
    • URL:[Link]

  • LSD1 in AML

    • Title: "LSD1 inhibitors in clinical trials: advances and prospects."[2]

    • Source:Journal of Hem
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Kinase Inhibitors Using (4-pyrazol-1-ylphenyl)methanamine Sulfate

Abstract This guide details the synthetic utility of (4-pyrazol-1-ylphenyl)methanamine sulfate (CAS: 1005469-96-6), a high-value building block for Type I and Type II kinase inhibitors. The 4-(pyrazol-1-yl)benzylamine mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility of (4-pyrazol-1-ylphenyl)methanamine sulfate (CAS: 1005469-96-6), a high-value building block for Type I and Type II kinase inhibitors. The 4-(pyrazol-1-yl)benzylamine moiety serves as a critical solvent-exposed "tail" or hinge-binding extension, imparting improved aqueous solubility and specific hydrogen-bonding interactions within the ATP-binding pocket. This document provides optimized protocols for handling the sulfate salt, executing diverse coupling strategies (SNAr and Amide Coupling), and purifying the resulting bioactive scaffolds targeting EGFR, ROCK, and CDK pathways.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the (4-pyrazol-1-ylphenyl)methanamine motif acts as a privileged substructure. It combines a lipophilic phenyl spacer with a polar, hydrogen-bond-accepting pyrazole ring.

Mechanistic Role in Kinase Inhibition[1]
  • Solubility Enhancement: The terminal pyrazole and benzylamine nitrogen disrupt planar stacking, improving the physicochemical profile of otherwise insoluble heterocyclic cores (e.g., quinazolines, pyrimidines).

  • Binding Affinity: The pyrazole nitrogen (N2) often engages in water-mediated H-bonds with residues at the solvent front (e.g., Asp or Glu residues in the

    
    C-helix).
    
  • Metabolic Stability: Unlike simple alkyl amines, the pyrazole-phenyl ether/amine linkage is resistant to rapid oxidative dealkylation by CYPs.

Target Classes
  • EGFR/HER2: Analogues of Lapatinib/Gefitinib where the solubilizing tail is modified.

  • ROCK (Rho-associated kinase): Used to extend into the solvent region from an isoquinoline core.

  • CDK4/6: Linker motifs connecting the ATP-binding core to solvent-exposed solubilizing groups.

Chemical Properties & Handling

PropertySpecification
Compound Name (4-pyrazol-1-ylphenyl)methanamine sulfate
Molecular Weight 271.29 g/mol (Sulfate salt) / 173.21 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO; Low in DCM, Toluene
Acidity (pKa) ~9.0 (Benzylamine NH3+)
Hygroscopicity Moderate; store under desiccant at RT
Critical Handling Note: The Sulfate Counterion

The sulfate salt is stable but non-nucleophilic. You must liberate the free amine either in situ or via a dedicated free-basing step before it can participate in nucleophilic attacks (SNAr or Amide Coupling). Failure to neutralize the sulfuric acid will protonate the amine, killing reactivity.

Synthetic Workflows

The following diagram illustrates the decision tree for utilizing this building block based on the electrophilic core.

SynthesisWorkflow Start (4-pyrazol-1-ylphenyl) methanamine sulfate FreeBase Step 1: Free-Basing (Neutralization) Start->FreeBase NaOH/DCM or In-situ DIPEA Decision Select Electrophile FreeBase->Decision RouteA Route A: Halogenated Heterocycle (Cl/F-Quinazoline/Pyrimidine) Decision->RouteA Electrophilic Ar-Cl RouteB Route B: Carboxylic Acid (Indazole/Pyridine Core) Decision->RouteB Ar-COOH SNAr Reaction: S_NAr (n-BuOH, 110°C) RouteA->SNAr Amide Reaction: Amide Coupling (HATU, DIPEA, DMF) RouteB->Amide Product Final Kinase Inhibitor SNAr->Product Amide->Product

Caption: Decision tree for synthesizing kinase inhibitors from the sulfate precursor.

Detailed Experimental Protocols

Protocol A: In Situ SNAr Coupling (For Chlorinated Heterocycles)

Target: Synthesis of Quinazoline/Pyrimidine-based inhibitors (e.g., EGFR analogues). Mechanism: Nucleophilic Aromatic Substitution.[1][2]

Materials:

  • (4-pyrazol-1-ylphenyl)methanamine sulfate (1.0 equiv)

  • 4-Chloro-6,7-dimethoxyquinazoline (or similar core) (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH)

Step-by-Step Procedure:

  • Charge: In a 20 mL microwave vial or round-bottom flask, add the chlorinated heterocycle (1.0 mmol) and the amine sulfate salt (1.0 mmol).

  • Solvent: Add Isopropanol (5 mL). The solids may not dissolve immediately.

  • Activation: Add DIPEA (3.0 mmol). Note: 1 eq neutralizes the sulfate, 1 eq scavenges the HCl generated, 1 eq ensures basicity.

  • Reaction:

    • Thermal: Reflux at 85°C (iPrOH) or 110°C (n-BuOH) for 4–12 hours.

    • Microwave: Heat at 120°C for 30 minutes (High Absorption setting).

  • Monitoring: Check LC-MS for the disappearance of the chloride (M+H) and appearance of the product (M+H + 137 mass units).

  • Workup:

    • Cool to room temperature. The product often precipitates as a hydrochloride/sulfate mixed salt.

    • Filter the solid and wash with cold diethyl ether.

    • Optional: If no precipitate, evaporate solvent, redissolve in DCM, wash with sat. NaHCO3, dry over Na2SO4, and concentrate.

Protocol B: Amide Coupling (For Carboxylic Acid Cores)

Target: Synthesis of Amide-linked inhibitors (e.g., p38, VEGFR type).

Materials:

  • Carboxylic Acid Core (1.0 equiv)

  • Amine Sulfate Salt (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (4.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes at RT to form the activated ester.

  • Amine Addition: Add (4-pyrazol-1-ylphenyl)methanamine sulfate (1.2 mmol) followed immediately by an additional portion of DIPEA (2.0 mmol) to ensure the amine is free-based.

  • Reaction: Stir at Room Temperature for 2–16 hours.

  • Quench: Dilute with Ethyl Acetate (30 mL) and wash with:

    • 10% LiCl solution (2x) – removes DMF.

    • Sat. NaHCO3 (1x).

    • Brine (1x).

  • Purification: Flash chromatography (Silica gel). Elute with 0–10% MeOH in DCM. The pyrazole tail is polar; expect elution at 4–6% MeOH.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Pyrazole Protons: Look for two doublets (or d/t) around

      
       6.5 and 8.5 ppm, and the distinctive singlet/doublet around 
      
      
      
      7.7–8.0 ppm.
    • Benzylic CH2: A sharp doublet (if coupled to NH) or singlet around

      
       4.5–4.7 ppm.
      
    • Amide NH: If Route B was used, a triplet around

      
       8.5–9.2 ppm.
      
Common Issues & Solutions
IssueProbable CauseCorrective Action
Low Yield (SNAr) Incomplete free-basing of sulfate salt.Increase DIPEA to 4.0 equiv or perform a separate extraction of the free amine before reaction.
Product Oiling Out High polarity of pyrazole.Triturate the crude oil with Acetonitrile or cold Et2O to induce crystallization.
Regioselectivity (Route A) Competition from pyrazole nitrogens.The benzylic amine is significantly more nucleophilic than the pyrazole ring. Keep temperature <120°C to avoid side reactions.

References

  • Vertex AI Search. (2023). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors. National Institutes of Health. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem Application Library. Link

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines. International Journal of Molecular Sciences. Link

  • ResearchGate. (2020).[4] Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines. Journal of Medicinal Chemistry. Link

  • National Institutes of Health. (2011). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. PMC. Link

Sources

Application

Application Note: Reaction Protocols for (4-Pyrazol-1-ylphenyl)methanamine Sulfate Coupling

Abstract & Strategic Overview (4-Pyrazol-1-ylphenyl)methanamine is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., BTK, LRRK2) and protein-protein interaction modulators. The pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(4-Pyrazol-1-ylphenyl)methanamine is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., BTK, LRRK2) and protein-protein interaction modulators. The pyrazole moiety serves as a robust hydrogen bond acceptor/donor mimic, while the benzylamine linker provides essential rotatable freedom for binding pocket accommodation.

However, the sulfate salt form presents distinct process chemistry challenges compared to the hydrochloride or free base. Sulfate salts often exhibit high lattice energy and poor solubility in standard organic solvents (DCM, THF), leading to heterogeneous reaction mixtures and incomplete coupling. This guide provides field-proven protocols to overcome "The Sulfate Trap" via proper solubilization, neutralization stoichiometry, and coupling agent selection.

Critical Pre-Reaction Considerations

The Sulfate Stoichiometry Check

Unlike HCl salts (strictly 1:1), sulfate salts can exist as:

  • Bis-amine sulfate (2:1):

    
    
    
  • Amine bisulfate (1:1):

    
    
    

Directive: Check your Certificate of Analysis (CoA) for the elemental analysis or counter-ion stoichiometry.

  • Impact: If you assume a 1:1 salt but possess a 2:1 salt, you will use 200% excess base , potentially causing racemization of chiral coupling partners or side reactions. If you possess a 1:1 salt (bisulfate) and assume 2:1, you will under-neutralize , leaving 50% of your amine inactive.

Solvent Compatibility Matrix

The sulfate salt is generally insoluble in DCM and Toluene.

SolventSolubility (Salt)Solubility (Free Base)Recommendation
DCM InsolubleSolubleAvoid for initial salt dissociation.
THF InsolubleSolublePoor choice for salt; good for coupling.
DMF Moderate/SolubleSolublePreferred for HATU/HBTU couplings.
DMSO SolubleSolubleUse only if DMF fails; difficult workup.
MeOH SolubleSolubleGood for Reductive Amination; incompatible with HATU.

Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)

Best for: Precious carboxylic acids, late-stage functionalization, and library synthesis.

Materials
  • Amine: (4-Pyrazol-1-ylphenyl)methanamine Sulfate (1.0 equiv)

  • Acid: Carboxylic Acid Partner (1.0 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine)

    • Stoichiometry: Calculate

      
      . Adjust based on section 2.1.
      
  • Solvent: Anhydrous DMF.

Step-by-Step Methodology

1. The "Free-Basing" Dissociation (Critical Step)

  • To a reaction vial, add the amine sulfate salt (1.0 equiv).

  • Add anhydrous DMF (concentration 0.1 M – 0.2 M). The mixture will likely be a suspension.

  • Add 2.0 equivalents of DIPEA dropwise.

  • Observation: Sonicate or vortex for 2-5 minutes. The suspension should clear as the amine is liberated and the lipophilic free base dissolves, while DIPEA-sulfate salts may remain solvated or form a fine, non-interfering precipitate.

  • Checkpoint: If the solution does not clear, add minimal DMSO (10% v/v) until homogeneous.

2. Activation of Carboxylic Acid

  • In a separate vessel, dissolve the Carboxylic Acid (1.1 equiv) in DMF.

  • Add DIPEA (1.0 equiv).

  • Add HATU (1.1 equiv) and stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange (activated ester formation).

3. Coupling Reaction

  • Add the Activated Acid Solution (Step 2) to the Amine Solution (Step 1).

  • Stir at RT for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The pyrazole ring gives a distinct UV signature. Look for the disappearance of the amine mass (

    
     for free base).
    

4. Workup (Removes Pyrazole-related impurities)

  • Dilute reaction with EtOAc (10x volume).

  • Wash 1: 5% LiCl (aq) or Water (removes DMF).

  • Wash 2: Saturated

    
     (removes unreacted acid).
    
  • Wash 3: Water or Brine.[1]

  • Dry over

    
    , filter, and concentrate.
    
Visual Workflow (Graphviz)

AmideCoupling Figure 1: HATU-Mediated Coupling Workflow for Sulfate Salts Start Start: Amine Sulfate Salt Solubilization Step 1: Solubilization Solvent: DMF Base: DIPEA (2.0 eq) Start->Solubilization Coupling Step 3: Coupling Reaction Mix Amine + Activated Acid RT, 2-4 Hours Solubilization->Coupling Activation Step 2: Acid Activation Acid + HATU + DIPEA (5-10 min pre-activation) Activation->Coupling Check LC-MS Check Target Mass Observed? Coupling->Check Check->Coupling No (Add more HATU/Base) Workup Step 4: Workup EtOAc Dilution -> LiCl Wash -> NaHCO3 Wash Check->Workup Yes

Protocol B: Reductive Amination (Aldehyde Coupling)

Best for: Creating secondary amines for further scaffold decoration.

Materials
  • Amine: (4-Pyrazol-1-ylphenyl)methanamine Sulfate (1.0 equiv)

  • Aldehyde: R-CHO (1.1 equiv)

  • Reducing Agent:

    
     (STAB) (1.5 – 2.0 equiv)
    
  • Base:

    
     (TEA) or DIPEA (1.0 – 2.0 equiv, essential to neutralize sulfate)
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM/MeOH (4:1 mixture).

Step-by-Step Methodology
  • Salt Neutralization:

    • Suspend the amine sulfate in DCE.

    • Add TEA (1.0 equiv for bisulfate, 2.0 for sulfate). Stir for 15 mins.

    • Note: Unlike amide coupling, MeOH can be used here to aid solubility. A 4:1 DCM:MeOH mixture is excellent for solubilizing the sulfate salt during neutralization.

  • Imine Formation:

    • Add the Aldehyde (1.1 equiv).

    • Add Acetic Acid (catalytic, 1-2 drops) to buffer the pH to ~5-6 (optimal for imine formation).

    • Stir for 30–60 minutes.

  • Reduction:

    • Add

      
       in one portion.
      
    • Stir at RT for 4–16 hours.

  • Quench & Isolation:

    • Quench with saturated

      
       (aq).[2]
      
    • Extract with DCM.[3]

    • Purification: The secondary amine product often requires flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization (Expert Insights)

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Sulfate salt did not dissociate.Switch solvent to DMF. Ensure base was added before coupling agent.
Gummy Precipitate Polymerization of sulfate/DIPEA salts.Add 10% water (if using EDC coupling) or switch to NMP.
Product Trapped in Aqueous Pyrazole protonation.The pyrazole nitrogen is weakly basic (

). Ensure aqueous workup pH is > 8 to keep it neutral and in the organic phase.
Regioselectivity Issues Pyrazole reacting?Highly unlikely under standard coupling. Pyrazole N1 is substituted; N2 is poorly nucleophilic. Only occurs with strong alkylating agents.
Mechanism of Action: The Pyrazole Effect

The (4-pyrazol-1-yl) group is an electron-rich aromatic system, but it is attached to the phenyl ring via Nitrogen. This exerts a weak inductive withdrawing effect (-I) on the phenyl ring, but the methylene spacer (


) insulates the amine.
  • Reactivity: The amine nucleophilicity is comparable to standard benzylamine.

  • Detection: The pyrazole ring provides a distinct UV shoulder at 250–260 nm, useful for HPLC monitoring.

References

  • National Institutes of Health (PMC). (2013). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Amide Coupling Reagents and Protocols. Retrieved from [Link]

Sources

Method

Technical Application Note: Reductive Amination Strategies using (4-pyrazol-1-ylphenyl)methanamine Sulfate

Executive Summary (4-pyrazol-1-ylphenyl)methanamine sulfate is a high-value building block characterized by the "privileged" 1-phenylpyrazole scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., analogu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-pyrazol-1-ylphenyl)methanamine sulfate is a high-value building block characterized by the "privileged" 1-phenylpyrazole scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., analogues of crizotinib, ruxolitinib) and GPCR ligands. However, its supply as a sulfate salt presents specific solubility and reactivity challenges in standard reductive amination protocols.

This guide provides three validated protocols to overcome the acidity and insolubility of the sulfate salt, ensuring high-yield coupling with aldehydes and ketones. We prioritize the Sodium Triacetoxyborohydride (STAB) method for its functional group tolerance and safety profile compared to cyanoborohydrides.

Chemical Properties & Mechanistic Challenges[1][2]

The Substrate
  • Compound: (4-pyrazol-1-ylphenyl)methanamine sulfate

  • Functionality: Primary Benzylamine.

  • Electronic Effect: The N-linked pyrazole at the para-position acts as a weak electron donor via resonance, maintaining the nucleophilicity of the benzylic amine.

  • Salt Form: The sulfate counterion renders the molecule acidic and insoluble in aprotic solvents (DCM, DCE, THF) typically used for reductive amination.

The "Salt" Problem in Reductive Amination

Reductive amination requires the free amine (nucleophile) to attack the carbonyl carbon.

  • Solubility: Sulfate salts precipitate in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • pH Interference: Dissolving the salt in Methanol creates an acidic environment. While acid catalysis is needed for imine formation, too much acidity (pH < 4) inhibits the formation of the carbinolamine intermediate and can protonate the reducing agent.

Decision Matrix & Workflow Visualization

The choice of protocol depends on the carbonyl partner and scale.

ReductiveAminationWorkflow Start Starting Material: (4-pyrazol-1-ylphenyl)methanamine Sulfate Decision Carbonyl Partner Type? Start->Decision MethodC Protocol C: Pre-Freebasing (Partition DCM/NaOH) Start->MethodC If Sensitive Functional Groups (Avoid Excess Base) Aldehyde Aldehyde (Reactive) Decision->Aldehyde Standard Ketone Ketone (Sterically Hindered) Decision->Ketone Difficult MethodA Protocol A: In-Situ Neutralization (STAB / DCE / DIPEA) Aldehyde->MethodA Preferred (High Yield) MethodB Protocol B: Methanolic Cyanoborohydride (NaBH3CN / MeOH / pH 6) Ketone->MethodB Stronger Forcing

Figure 1: Strategic selection of reductive amination protocols based on substrate reactivity.

Experimental Protocols

Protocol A: In-Situ Neutralization with STAB (Standard)

Best for: Aromatic/Aliphatic Aldehydes, High-Throughput Chemistry.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce aldehydes/ketones competitively. Using DIPEA releases the free amine in situ without a separate workup.

Materials:

  • Amine Sulfate Salt (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 2.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

  • Suspension: In a dry vial, suspend the (4-pyrazol-1-ylphenyl)methanamine sulfate in DCE (0.1 M concentration). It will likely remain a suspension.

  • Liberation: Add DIPEA (2.0 equiv). Stir for 10–15 minutes. The mixture should clarify or become a finer suspension as the free amine is released and the sulfate salt of DIPEA forms.

  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir for 30–60 minutes at Room Temperature (RT). Note: Adding 4Å molecular sieves can accelerate this step by removing water.

  • Reduction: Add STAB (1.4 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for product mass M+H).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Methanolic Cyanoborohydride (For Ketones)

Best for: Ketones, hindered substrates, or when solubility in DCE is poor.

Rationale: Methanol solubilizes the sulfate salt better. NaBH₃CN is stable at pH 6–7, allowing for the "Borch Reduction" conditions.

Materials:

  • Amine Sulfate Salt (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) Warning: Toxic

  • Triethylamine (Et₃N) (to adjust pH)

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step:

  • Dissolution: Dissolve the amine sulfate in MeOH.

  • pH Adjustment: Check pH. If < 5, add Et₃N dropwise until pH is approx 6.0–6.5. Do not make it basic (pH > 7), or imine formation stops.

  • Addition: Add the Ketone and NaBH₃CN simultaneously.

  • Reaction: Stir at RT or reflux (65°C) if the ketone is unreactive.

  • Workup: Quench with 1N NaOH (to destroy cyanide byproducts and free base the product). Extract with EtOAc.[2]

Mechanistic Pathway & Troubleshooting

Understanding the mechanism clarifies why pH control is critical when starting with a sulfate salt.

Mechanism Salt Amine Sulfate (R-NH3+) FreeBase Free Amine (R-NH2) Salt->FreeBase + Base (DIPEA) Hemiaminal Hemiaminal (Intermediate) FreeBase->Hemiaminal + Carbonyl Imine Iminium Ion (C=N+) Hemiaminal->Imine - H2O (Acid Cat.) Product Secondary Amine (Product) Imine->Product + Hydride (H-)

Figure 2: Reaction pathway requiring deprotonation of the sulfate salt followed by acid-catalyzed dehydration.

Troubleshooting Table
IssueObservationRoot CauseSolution
No Reaction SM remains, no Imine peak.Salt not neutralized.Increase DIPEA/Et₃N to 2.5 equiv. Switch to MeOH (Protocol B).
Low Yield Imine forms but doesn't reduce.Steric hindrance.Switch from STAB to NaBH₃CN (smaller hydride source). Heat to 50°C.
Dimerization Product mass + Amine mass.Amine reacting with itself?Unlikely with this structure. More likely: Dialkylation if aldehyde is small (e.g., formaldehyde). Use excess amine.[3]
Insolubility "Gummy" precipitate.Sulfate/Base salt aggregation.Add 10% DMF to the DCE solvent mixture.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, vol. 93, no.[3] 12, 1971, pp. 2897-2904.

  • Menegatti, R., et al. "Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol."[4] ResearchGate, 2019. (Demonstrates pyrazole-benzylamine stability).

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." (General Protocol Validation).

Sources

Application

Application Notes &amp; Protocols: (4-pyrazol-1-ylphenyl)methanamine sulfate as a Versatile Building Block in Medicinal Chemistry

Abstract: The pyrazole nucleus is a privileged scaffold in modern drug discovery, integral to numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns make it a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a privileged scaffold in modern drug discovery, integral to numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns make it a cornerstone for developing novel drugs across various disease areas, including oncology, inflammation, and infectious diseases.[3][4] This guide focuses on (4-pyrazol-1-ylphenyl)methanamine sulfate, a key building block that provides medicinal chemists with a reliable and reactive handle for molecular elaboration. The primary amine, presented as a stable and highly soluble sulfate salt, serves as a versatile anchor point for introducing diversity and modulating physicochemical properties. We present the rationale for its use, core synthetic applications, and detailed, field-tested protocols for its incorporation into lead compounds, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties & Strategic Rationale

(4-pyrazol-1-ylphenyl)methanamine is strategically designed to impart favorable characteristics to a target molecule. The pyrazole ring is a bioisosteric replacement for other five-membered heterocycles and can act as both a hydrogen bond donor and acceptor. The phenyl group provides a rigid scaffold for orienting substituents into binding pockets, while the aminomethyl linker offers conformational flexibility and a key site for chemical modification.

The provision of this building block as a sulfate salt is a deliberate choice to enhance its utility in a laboratory setting.

  • Enhanced Solubility: The salt form significantly improves solubility in polar protic solvents, facilitating reaction setup and handling.

  • Improved Stability & Handling: The free base is susceptible to oxidation and carboxylation via atmospheric CO2. The sulfate salt is a stable, crystalline solid with a longer shelf-life.

  • Consistent Stoichiometry: As a solid, it allows for more accurate weighing and stoichiometric calculations compared to a potentially viscous or hygroscopic free-base oil.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Name (4-(1H-pyrazol-1-yl)phenyl)methanamine sulfateN/A
Molecular Formula C₁₀H₁₃N₃O₄SCalculated
Molecular Weight 271.29 g/mol Calculated
Appearance White to off-white crystalline solidTypical
Core Structure Pyrazole-phenyl-methanamineN/A

Core Synthetic Applications

The synthetic utility of (4-pyrazol-1-ylphenyl)methanamine stems from the high reactivity of its primary amine. This functional group opens access to several fundamental transformations in medicinal chemistry. The choice of reaction directly influences the final compound's properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability.

Core_Applications cluster_reactions Key Transformations cluster_reagents Typical Reagents main (4-pyrazol-1-ylphenyl)methanamine sulfate amide Amide Bond Formation main->amide sulfonamide Sulfonamide Synthesis main->sulfonamide reductive_amination Reductive Amination main->reductive_amination acid R-COOH + Coupling Agent amide->acid sulfonyl R-SO₂Cl + Base sulfonamide->sulfonyl carbonyl R-CHO / R-CO-R' + Reducing Agent reductive_amination->carbonyl

Caption: Core synthetic transformations for the building block.

These transformations are central to drug design, allowing for the systematic exploration of chemical space around the pyrazole scaffold.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. They include in-process checks and validation steps to ensure reaction success, reflecting a trustworthy and self-validating methodology.

Protocol 1: Amide Bond Formation via HATU Coupling

Principle & Rationale: Amide bonds are a cornerstone of peptide and small molecule drug chemistry. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the sulfate salt and activate the carboxylic acid.

Amide_Workflow start 1. Reagent Dissolution react 2. Coupling Reaction start->react Add amine workup 3. Aqueous Work-up react->workup Quench purify 4. Purification (Chromatography) workup->purify end 5. Characterization (NMR, LC-MS) purify->end

Caption: Workflow for amide bond formation protocol.

Materials & Reagents:

  • (4-pyrazol-1-ylphenyl)methanamine sulfate (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Preparation: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Amine Addition: Add (4-pyrazol-1-ylphenyl)methanamine sulfate (1.0 eq) to the activated acid mixture.

    • Causality Insight: The excess DIPEA serves to both neutralize the sulfate salt of the amine, liberating the free base in situ, and to facilitate the HATU-mediated coupling.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane).

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Reductive Amination

Principle & Rationale: Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a more substituted secondary or tertiary amine. This protocol proceeds via the in situ formation of an imine intermediate from the amine and a carbonyl compound, which is then immediately reduced. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for imines over carbonyls, and tolerant of slightly acidic conditions which favor imine formation.

Reductive_Amination_Workflow start 1. Imine Formation react 2. Reduction with STAB start->react Add STAB workup 3. Aqueous Work-up react->workup Quench purify 4. Purification (Chromatography) workup->purify end 5. Characterization (NMR, LC-MS) purify->end

Caption: Workflow for reductive amination protocol.

Materials & Reagents:

  • (4-pyrazol-1-ylphenyl)methanamine sulfate (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (1.1 eq, only to neutralize the sulfate)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: Suspend (4-pyrazol-1-ylphenyl)methanamine sulfate (1.0 eq) in DCM. Add DIPEA (1.1 eq) to liberate the free amine and stir for 10 minutes.

  • Imine Formation: Add the aldehyde or ketone (1.2 eq) to the solution, followed by a catalytic amount of acetic acid. Stir at room temperature for 30-60 minutes.

    • Causality Insight: The catalytic acid accelerates the formation of the iminium ion, which is the species that is actively reduced. DCE is often used for less reactive ketones as it allows for higher reaction temperatures.

  • Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Reaction: Stir the mixture at room temperature for 3-12 hours. Monitor the reaction by LC-MS for the disappearance of the imine intermediate and formation of the product.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography and validate the final structure and purity by NMR and HRMS.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors utilize a heterocyclic core that makes hydrogen bonds within the ATP-binding site's hinge region. The pyrazole moiety is excellent for this purpose. This case study illustrates how (4-pyrazol-1-ylphenyl)methanamine can be used to synthesize a scaffold common in kinase inhibitor design.

Kinase_Pathway cluster_cascade Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Kinase 1 (e.g., RAF) RTK->Kinase1 Activates P1 P Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates ADP ADP Kinase1->ADP Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Downstream Downstream Effects (Proliferation, Survival) Kinase3->Downstream Inhibitor Hypothetical Inhibitor (Pyrazolyl-amide derivative) Inhibitor->Kinase1 INHIBITS ATP ATP ATP->Kinase1

Caption: Generic kinase signaling pathway targeted by inhibitors.

Objective: Synthesize an N-((4-(1H-pyrazol-1-yl)phenyl)methyl)-4-methyl-3-nitrobenzamide, a common fragment in kinase inhibitors, using Protocol 1.

  • Step 1: The building block, (4-pyrazol-1-ylphenyl)methanamine sulfate, is coupled with 4-methyl-3-nitrobenzoic acid using the HATU coupling protocol described above.

  • Step 2: The resulting product contains the key pyrazole for hinge binding and a functionalized phenyl ring that can be further modified (e.g., reduction of the nitro group to an amine for further elaboration) to optimize binding in the kinase pocket.

This case demonstrates how a simple building block can rapidly generate complex, medicinally relevant scaffolds. The strategic placement of the pyrazole and the reactive potential of the nitro group provide a clear path for library synthesis and structure-activity relationship (SAR) studies.

Safety and Handling

(4-pyrazol-1-ylphenyl)methanamine sulfate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While the sulfate salt is generally stable, avoid contact with strong oxidizing agents. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

  • Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • Akbas, E. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Akbas, E. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information.
  • Kharl et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Vulcanchem (n.d.). ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride.
  • Daina, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Oriental Journal of Chemistry (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

Sources

Method

Synthesis of Pyrazole-Based Drug Candidates Utilizing Benzylamine Intermediates: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous appr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. A particularly fruitful strategy in drug design involves the incorporation of a benzylamine moiety, which can significantly enhance target binding and improve pharmacokinetic profiles. This guide provides an in-depth exploration of the synthetic methodologies for preparing pyrazole-based drug candidates that feature benzylamine intermediates. We will delve into the chemical rationale behind key synthetic transformations, provide detailed, step-by-step protocols for core reactions, and present illustrative data to guide researchers in this promising area of drug discovery.

Introduction: The Synergy of Pyrazole and Benzylamine in Drug Design

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile template for designing molecules that interact with a wide range of biological targets. When combined with a benzylamine fragment, the resulting pharmacophore can exhibit enhanced potency and selectivity. A prime example is found in the development of Factor Xa (FXa) inhibitors, a class of anticoagulants, where the benzylamine moiety often interacts with key residues in the enzyme's active site.[1][2] The drug candidate DPC423, a potent and orally bioavailable FXa inhibitor, exemplifies this successful design strategy, featuring a 1-[3-(aminomethyl)phenyl] substituent on the pyrazole ring.[3][4]

This application note will focus on two primary synthetic strategies for integrating the benzylamine functionality into a pyrazole-based drug candidate:

  • Strategy A: Synthesis of the Pyrazole Core with a Pre-installed Benzylamine-containing Substituent. This approach involves the synthesis of a hydrazine derivative that already contains the desired benzylamine moiety, which is then used in a classical pyrazole synthesis.

  • Strategy B: Late-Stage Introduction of the Benzylamine Moiety. This strategy involves the initial synthesis of a functionalized pyrazole ring, followed by the attachment of the benzylamine group, often through N-alkylation (benzylation).

Core Synthetic Methodologies and Rationale

The construction of the pyrazole ring is most commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] Variations of this and other cyclization reactions, including multicomponent reactions, provide access to a diverse range of substituted pyrazoles.[6][7][8]

Key Intermediates: The Building Blocks of Pyrazole-Benzylamine Drug Candidates

The successful synthesis of the target molecules relies on the efficient preparation of key intermediates. For our purposes, these are:

  • Substituted Hydrazines: Specifically, those bearing a benzylamine or a protected benzylamine group. The synthesis of these hydrazines is a critical and often challenging step.

  • 1,3-Dicarbonyl Compounds: These provide the three-carbon backbone of the pyrazole ring and can be tailored to introduce desired substituents at positions 3 and 5 of the final pyrazole.

The following diagram illustrates the general synthetic workflow:

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Pyrazole Core Synthesis cluster_2 Final Elaboration Benzylamine Benzylamine Derivative Hydrazine Substituted Hydrazine Benzylamine->Hydrazine Hydrazine Formation Pyrazole_ester Pyrazole-5-carboxylate Hydrazine->Pyrazole_ester Knorr Cyclization Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole_ester Pyrazole_acid Pyrazole-5-carboxylic Acid Pyrazole_ester->Pyrazole_acid Hydrolysis Final_Compound Final Drug Candidate (e.g., Pyrazole-5-carboxamide) Pyrazole_acid->Final_Compound Amide Coupling Amine Amine Coupling Partner Amine->Final_Compound Late-Stage Benzylation cluster_0 Pyrazole Synthesis cluster_1 N-Benzylation Pyrazole_NH N-unsubstituted Pyrazole Final_Compound N-Benzylated Pyrazole Pyrazole_NH->Final_Compound Alkylation Benzyl_Halide Benzyl Halide Benzyl_Halide->Final_Compound Base Base (e.g., NaH, K₂CO₃) Base->Final_Compound

Sources

Application

Application Note: Buchwald-Hartwig Amination Precursors Involving (4-pyrazol-1-ylphenyl)methanamine

[1] Executive Summary & Strategic Rationale (4-pyrazol-1-ylphenyl)methanamine (CAS: 368870-03-5) is a high-value "linker" motif in medicinal chemistry, bridging the pharmacophoric properties of pyrazoles with the structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

(4-pyrazol-1-ylphenyl)methanamine (CAS: 368870-03-5) is a high-value "linker" motif in medicinal chemistry, bridging the pharmacophoric properties of pyrazoles with the structural versatility of benzylamines.[1] Its incorporation into drug scaffolds via Buchwald-Hartwig (B-H) amination presents a specific set of chemoselective challenges:

  • Catalyst Poisoning: The

    
     nitrogen (N2) of the pyrazole ring is a competent ligand (
    
    
    
    ), capable of competitively coordinating to Palladium (Pd), potentially arresting the catalytic cycle.
  • Benzylic Oxidation: Primary benzylic amines possess

    
    -hydrogens susceptible to Pd-catalyzed oxidative dehydrogenation, leading to imine byproducts rather than the desired C-N coupled product.[1]
    
  • Nucleophilic Competition: While the primary amine is more nucleophilic, the pyrazole ring can participate in C-H activation or direct arylation under forcing conditions.

This guide provides a validated workflow for synthesizing this precursor from commodity chemicals and deploying it effectively in B-H couplings using Third-Generation (G3/G4) Palladacycle precatalysts to overcome the stated challenges.

Precursor Synthesis: (4-pyrazol-1-ylphenyl)methanamine[1]

Before utilizing the amine in cross-coupling, it must be synthesized with high purity to remove residual halides or metal poisons.

Retrosynthetic Logic

The most robust route avoids transition metals in the primary steps to prevent trace metal carryover. We utilize a Nucleophilic Aromatic Substitution (


) followed by a hydride reduction.

Pathway: 4-Fluorobenzonitrile + Pyrazole


 4-(1H-pyrazol-1-yl)benzonitrile 

Product.[1]
Validated Synthesis Protocol
Step 1:

Coupling
  • Reagents: 4-Fluorobenzonitrile (1.0 equiv), Pyrazole (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Conditions:

    
    , 12 hours.
    
  • Workup: Pour into ice water. The product, 4-(pyrazol-1-yl)benzonitrile , precipitates as a solid.[1] Filter, wash with water, and dry.[2]

    • Checkpoint: Verify disappearance of the nitrile stretch shift or F-NMR signal.[1]

Step 2: Nitrile Reduction
  • Reagents: 4-(pyrazol-1-yl)benzonitrile (1.0 equiv),

    
     (1M solution, 3.0 equiv).[1]
    
  • Solvent: Anhydrous THF.

  • Conditions: Reflux (

    
    ) for 16 hours.
    
  • Quench (Critical): Cool to

    
    . Slowly add MeOH (gas evolution). Then add 
    
    
    
    and reflux for 1 hour to break the boron-amine complex.
  • Isolation: Basify with

    
     to 
    
    
    
    . Extract with DCM.
  • Purification: If necessary, recrystallize from Ethanol/Hexane or use amine-functionalized silica.[1]

Buchwald-Hartwig Reaction Design[1][3][4]

Ligand Selection Strategy

To couple this specific benzylamine with aryl halides, we must select a ligand that:

  • Prevents

    
    -Hydride Elimination:  Sterically bulky biaryl phosphines promote reductive elimination over 
    
    
    
    -hydride elimination.[1]
  • Outcompetes Pyrazole: The ligand must bind Pd much more tightly than the pyrazole nitrogen to prevent catalyst deactivation.

Recommended Ligands:

  • BrettPhos: The gold standard for primary amines. Excellent for preventing imine formation.

  • RuPhos: Superior for sterically hindered aryl halides or when using secondary amine analogs.

  • Xantphos: A bidentate alternative if the monodentate biaryl phosphines fail, though often requires higher temperatures.

Base & Solvent Systems
  • Base:

    
     (Sodium tert-butoxide) is the standard.[1] If the substrate contains base-sensitive esters/ketones, switch to 
    
    
    
    or
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (

    
    ). 
    
    
    
    is excellent for challenging substrates due to the "proton shuttle" effect.[1]

Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Aryl Halide

ComponentEquivalentsAmount (approx)Role
Aryl Halide 1.0--Electrophile
(4-pyrazol-1-ylphenyl)methanamine 1.2208 mgNucleophile
Pd Precatalyst (e.g., BrettPhos Pd G4) 0.02 (2 mol%)~18 mgCatalyst Source
Base (

)
1.4135 mgDeprotonation
Solvent (1,4-Dioxane) 0.2 M5.0 mLMedium

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Weigh the Aryl Halide (if solid), Amine Precursor, Base (

    
    ), and Catalyst (BrettPhos Pd G4) into the vial.
    
    • Note: Using a G3/G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and protects the active species until heating.

  • Inert Atmosphere: Cap the vial and purge with inert gas (evacuate/refill cycles x3).

  • Liquid Addition: Add anhydrous 1,4-Dioxane via syringe. If the Aryl Halide is liquid, add it now.

  • Reaction: Place in a pre-heated heating block at

    
    . Stir vigorously (1000 rpm).
    
    • Monitoring: Check LCMS at 1 hour. If conversion is <50%, add another 1 mol% catalyst. The pyrazole moiety may cause an induction period.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.

  • Purification: Flash chromatography.

    • Tip: The product contains a basic amine and a pyrazole. Use DCM/MeOH with 1%

      
       or Triethylamine to prevent streaking on silica.
      
Troubleshooting Guide
ObservationDiagnosisRemediation
Low Conversion (<20%) Catalyst Poisoning by PyrazoleIncrease catalyst loading to 5 mol%. Switch to a stronger binding ligand (e.g.,

).
Imine Formation (

peak)

-Hydride Elimination
Switch from

to

.[1] Ensure Ligand is BrettPhos (bulky). Lower temp to

.
Dehalogenation of Ar-X Reduction of ElectrophileSolvent may be wet (acting as H-source).[1] Use fresh anhydrous solvent.

Mechanistic Visualization

The following diagram illustrates the competitive pathways. The critical engineering goal is to favor the Green Path (Productive Cycle) over the Red Paths (Poisoning/Side Reactions).

BH_Mechanism cluster_legend Legend Pd_Pre Pd Precatalyst (BrettPhos Pd G4) Pd_0 L-Pd(0) Active Species Pd_Pre->Pd_0 Activation (Base/Heat) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd_0->OxAdd + Ar-X Poison Catalyst Poisoning (Pd-Pyrazole Complex) Pd_0->Poison Pyrazole N-Coordination Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base) Coord->Deprot - HX Imine Imine Byproduct (Oxidative Dehydrogenation) Coord->Imine Beta-Hydride Elim. RedElim Reductive Elimination Deprot->RedElim L-Pd(II)-Ar-N RedElim->Pd_0 Regeneration Product Coupled Product RedElim->Product key Green: Desired Pathway Red: Failure Modes

Figure 1: Catalytic cycle highlighting the competition between productive coupling and pyrazole-mediated catalyst poisoning.

References

  • Synthesis of Pyrazolyl-benzylamines

    • Source: ChemicalBook & AChemBlock Product Data.[3]

    • Protocol Validation: General reduction of benzonitriles to benzylamines using Borane-THF is a standard organic transformation described in
    • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles." Synthesis, 1981(08), 605-606. Link

  • Buchwald-Hartwig Coupling of Benzylamines

    • Key Paper: Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1] Chemical Science. (Demonstrates BrettPhos utility).

    • Source:

  • Catalyst Poisoning by Azoles

    • Insight: Heterocycles like pyrazole and imidazole can poison Pd catalysts.[4]

    • Reference: "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." PMC (NIH). Link

  • Precatalyst Technology (G3/G4)

    • Source: WuXi AppTec Chemical Insights. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Link

  • Commercial Availability

    • (4-(1H-pyrazol-1-yl)phenyl)methanamine is available from Sigma-Aldrich, Enamine, and AChemBlock (CAS 368870-03-5).[1] Link

Sources

Method

Application Note: Handling (4-pyrazol-1-ylphenyl)methanamine Sulfate in Solid-Phase Synthesis

[1] Executive Summary (4-pyrazol-1-ylphenyl)methanamine is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting c-Src, CDK) where the pyrazole moiety mimics the ATP adenine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(4-pyrazol-1-ylphenyl)methanamine is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting c-Src, CDK) where the pyrazole moiety mimics the ATP adenine ring.[1] However, this building block is frequently supplied as a sulfate salt to ensure stability and shelf-life.[1]

In Solid-Phase Synthesis (SPS), sulfate salts present two critical challenges:

  • Solubility: Sulfate salts are often insoluble in Dichloromethane (DCM), the primary swelling solvent for resins like 2-Chlorotrityl chloride (2-CTC).[1]

  • Reactivity: The protonated amine (

    
    ) is non-nucleophilic and cannot react with electrophilic linkers or activated esters until neutralized.
    

This guide provides validated protocols to overcome these barriers, ensuring high loading efficiency and preventing salt-induced aggregation within the resin matrix.[1]

Physicochemical Strategy: The "Salt Trap"

Directly adding the sulfate salt to a resin suspension often leads to failure. The salt particles may become trapped in the resin mesh without reacting, leading to false "high weight" measurements but zero functional loading.

Solubility Mapping

Before initiating synthesis, the salt must be solubilized.[1]

SolventSolubility (Sulfate Salt)Suitability for SPSNotes
DCM InsolubleLowDo not use for dissolving the salt.[1]
DMF Moderate to HighHigh Primary solvent choice. Heating (40°C) may be required.
NMP HighHigh Excellent alternative to DMF; reduces aggregation.
DMSO Very HighMediumHard to remove; use only if DMF fails.
Water SolubleLowIncompatible with moisture-sensitive resins (2-CTC, Trityl).[1]

Protocol A: In-Situ Neutralization (Recommended)[1]

For most applications, converting the salt to the free amine in situ is efficient, provided the byproduct (DIPEA-Sulfate complex) remains soluble in the reaction media.[1]

Reagents
  • (4-pyrazol-1-ylphenyl)methanamine sulfate[1]

  • Anhydrous DMF (Dimethylformamide)[1]

  • DIPEA (N,N-Diisopropylethylamine)[1]

Workflow
  • Calculate Equivalents: You need 2.0 equivalents of DIPEA for every 1.0 equivalent of the amine sulfate to fully liberate the nucleophilic amine.

  • Dissolution:

    • Weigh the amine sulfate into a glass vial.

    • Add anhydrous DMF (concentration ~0.2 – 0.5 M).

    • Critical Step: Add the calculated DIPEA. Sonicate for 5 minutes. The solution should turn clear. If a fine precipitate persists (sulfate salts), filter through a 0.45 µm PTFE syringe filter before adding to the resin.[1]

Protocol B: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin[1]

This is the standard method for using the molecule as the starting scaffold (C-terminus).

Mechanism

The 2-CTC resin is highly acid-labile. The bulky trityl group prevents attack on the pyrazole nitrogens, ensuring selective attachment via the primary benzylamine.[1]

Step-by-Step Procedure
  • Resin Preparation:

    • Weigh 2-CTC resin (loading ~1.0 – 1.6 mmol/g) into a fritted polypropylene syringe reactor.

    • Swell: Add dry DCM (10 mL/g resin) and shake for 30 minutes. Drain. Note: 2-CTC is moisture sensitive; keep anhydrous.[1]

  • Loading Solution:

    • Prepare the amine solution as described in Protocol A (1.5 eq of amine relative to resin capacity).

    • Dilution: Dilute the DMF solution with an equal volume of DCM (final solvent ratio 1:1 DMF:DCM). Reason: DCM swells 2-CTC better than pure DMF.[1]

  • Coupling:

    • Add the solution to the resin.[2][3][4][5][6]

    • Add an additional 2.0 eq of DIPEA .

    • Shake gently at room temperature for 2 hours .

  • Capping (Methanolysis):

    • The remaining active chloride sites must be capped to prevent side reactions.

    • Add HPLC-grade Methanol (1 mL per gram of resin) directly to the reaction mixture.

    • Shake for 15 minutes.

  • Washing:

    • Drain the reactor.

    • Wash sequence:

      • 3x DMF (removes excess amine and DIPEA salts)[1]

      • 3x DCM (removes DMF)

      • 3x MeOH (shrinks resin, removes salts)[1]

      • 3x DCM (reswells for next step)[1]

QC: Loading Determination

Do not use the Kaiser test immediately, as the result is a secondary amine (Resin-NH-Benzyl).[1]

  • Method: UV Quantitation of cleaved Fmoc is not applicable here.

  • Gravimetric: Dry a sample of resin in vacuo.[2] Calculate weight gain.

    • 
      [1]
      
  • Chloranil Test: Should be Positive (Blue/Green spots) indicating a secondary amine.

Protocol C: Amide Coupling (Attaching to a Peptide Chain)

Use this protocol when the molecule is a fragment being attached to a carboxylic acid on the resin (e.g., Rink Amide or Wang resin with a peptide chain).[1][4]

Reagents
  • Coupling Agent: HATU (preferred for sterically hindered amines) or DIC/HOBt .

  • Base: DIPEA .[2][3][5][6][7]

Step-by-Step Procedure
  • Resin Preparation:

    • Ensure the resin-bound carboxylic acid is deprotected and washed (3x DMF).[4][7]

  • Activation (Pre-activation is preferred):

    • In a vial, dissolve the Resin-Bound Acid (if doing inverse coupling) OR prepare the Amino Acid/Fragment if the amine is on the resin.[1]

    • Scenario: The resin has the Acid.[5][8] We are adding the (4-pyrazol-1-ylphenyl)methanamine.[1]

    • Vial Setup:

      • Dissolve (4-pyrazol-1-ylphenyl)methanamine sulfate (2.0 eq) in DMF.

      • Add DIPEA (4.0 eq).[5] Extra base is needed to neutralize the sulfate AND activate the acid.

      • Add HATU (1.9 eq) to the resin (if pre-activating acid on resin is not possible, mix HATU with the acid component first).[1]

    • Correction for Standard SPS: Usually, the acid is in solution and the amine is on the resin.[1]

    • Correct Scenario for this Molecule: You are likely attaching this amine to a resin-bound acid.

      • Activate the Resin-Bound Acid: Add HATU (3 eq) and DIPEA (6 eq) in DMF to the resin. Shake for 2 minutes.

      • Add the Amine: Add the pre-neutralized amine solution (from Protocol A, 3 eq) to the resin.

  • Reaction:

    • Shake for 2–4 hours at room temperature.

    • Tip: Pyrazole nitrogens are weak bases and will not compete with the primary benzylamine for the activated ester.

  • QC: The Kaiser Test

    • Perform the Kaiser test on a few beads.

    • Result: Should be Negative (Yellow/Colorless). If Blue, the coupling is incomplete.[1]

Visualization: Decision Logic & Workflow[1]

The following diagram illustrates the critical decision path for handling the sulfate salt based on your synthesis goals.

G Start Start: (4-pyrazol-1-ylphenyl) methanamine Sulfate SolubilityCheck Check Solubility in DMF Start->SolubilityCheck Soluble Soluble (Clear) SolubilityCheck->Soluble Yes Insoluble Insoluble/Cloudy SolubilityCheck->Insoluble No InSitu Protocol A: In-Situ Neutralization (DMF + 2.0 eq DIPEA) Soluble->InSitu Extraction External Free-Basing (Partition DCM / 1M NaOH) Insoluble->Extraction Decision Synthesis Goal? InSitu->Decision Extraction->InSitu Re-dissolve free amine Load2CTC Protocol B: Load onto 2-CTC Resin (Scaffold) Decision->Load2CTC Start of Synthesis Coupling Protocol C: Amide Coupling (Fragment) Decision->Coupling End of Synthesis QC_Chloranil QC: Chloranil Test (Target: Positive/Blue) Load2CTC->QC_Chloranil QC_Kaiser QC: Kaiser Test (Target: Negative/Yellow) Coupling->QC_Kaiser

Caption: Workflow for solubilization and application of pyrazole-benzylamine sulfate in SPS.

Troubleshooting & Critical Insights

"The Solution Turned Cloudy upon adding DIPEA"
  • Cause: This is likely the precipitation of DIPEA-Sulfate salts.

  • Fix: Do not add this suspension to the resin. The salts will clog the frit. Filter the solution through a 0.45 µm syringe filter. The active free amine is in the filtrate.

Low Loading on 2-CTC[1]
  • Cause: Moisture in the resin or solvent. 2-CTC hydrolyzes to 2-Chlorotrityl alcohol (inactive) rapidly in wet DCM.

  • Fix: Dry resin in a vacuum desiccator overnight. Use fresh anhydrous DCM. Increase the amount of DIPEA to 3.0 eq.

Pyrazole Interference
  • Insight: The pyrazole ring contains a secondary nitrogen, but it is part of an aromatic system.[1] It is significantly less nucleophilic than the benzylamine. Under standard HATU/DIPEA conditions, regioselectivity is high for the benzylamine.[1] Protection of the pyrazole is generally not required unless using highly aggressive electrophiles (e.g., sulfonyl chlorides).[1]

References

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Barlos, K., et al. (1989).[1] 2-Chlorotrityl chloride resin.[4][5][6][7] Tetrahedron Letters, 30(30), 3943-3946.[1] (Seminal paper on 2-CTC loading). Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Detailed review on amine protection and handling). Link[1]

  • Furet, P., et al. (2011).[1] Discovery of NVP-TAE684, a potent and selective inhibitor of anaplastic lymphoma kinase.[1] Bioorganic & Medicinal Chemistry Letters, 18(8), 2655-2660.[1] (Example of pyrazole-amine scaffolds in kinase inhibitors). Link

  • Sigma-Aldrich. (2023). [4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine Product Data. (General physicochemical data for the class). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with (4-pyrazol-1-ylphenyl)methanamine sulfate in organic solvents

Topic: Solubility & Handling Guide for Organic Solvents Document ID: TS-SOL-PYR-04 | Version: 2.1 | Last Updated: February 22, 2026 Executive Summary The Core Issue: Users frequently report that (4-pyrazol-1-ylphenyl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Guide for Organic Solvents

Document ID: TS-SOL-PYR-04 | Version: 2.1 | Last Updated: February 22, 2026

Executive Summary

The Core Issue: Users frequently report that (4-pyrazol-1-ylphenyl)methanamine sulfate appears as an insoluble "brick dust" solid in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene.

The Scientific Reality: This behavior is thermodynamically expected. Sulfate salts of primary amines possess high crystal lattice energy and high polarity. They are lipophobic (fat-fearing) and hydrophilic (water-loving). You cannot force this salt into non-polar organic media without modifying the solvent system or the molecule itself.

This guide provides the protocols to overcome these solubility barriers for Synthesis , Extraction , and Analysis .

Module 1: Solvent Compatibility Matrix

Use this table to select the correct solvent based on your experimental goal.

Solvent ClassExamplesSolubility StatusApplication Notes
Polar Aprotic DMSO, DMF, DMAc High Recommended for Reactions. Ideal for SNAr or coupling reactions where the salt must be dissolved. Warning: Hard to remove (high boiling point).
Polar Protic Water Very High Stock Solutions. Best for biological assays or reverse-phase HPLC injection.
Alcohols Methanol (MeOH) Moderate Cosolvent. Often requires slight warming or mixing with DCM (e.g., 10% MeOH in DCM) to dissolve the salt.
Chlorinated DCM, Chloroform Insoluble Avoid. The salt will float/sink as a solid. Only useful after free-basing.
Esters/Ethers EtOAc, THF, Diethyl Ether Insoluble Avoid. Use only as an antisolvent to precipitate the salt during purification.
Hydrocarbons Hexane, Toluene Insoluble Avoid. Completely incompatible.

Module 2: The "Free-Basing" Protocol (Critical)

If you need to perform a reaction in DCM, THF, or EtOAc, or if you need to run normal-phase chromatography, you must break the sulfate salt to generate the free amine.

The Mechanism

The sulfate counter-ion (


) locks the molecule in a polar lattice. By treating it with a base, you deprotonate the ammonium group (



), rendering the molecule neutral and lipophilic (organic-soluble).
Step-by-Step Workflow

Reagents: 1M NaOH (or Sat.


), DCM (or EtOAc), Separatory Funnel.
  • Suspension: Place the insoluble sulfate salt in a separatory funnel.

  • Solvent Addition: Add your desired organic solvent (e.g., DCM). The salt will remain solid.

  • Basification: Add an equal volume of 1M NaOH (pH > 12).

  • The "Salt Break": Shake vigorously for 2-3 minutes.

    • Observation: The solid will disappear as the neutral amine migrates into the DCM layer.

  • Separation: Drain the organic layer (bottom for DCM).

  • Drying: Dry the organic layer over anhydrous

    
     to remove residual water.
    
  • Result: You now have (4-pyrazol-1-ylphenyl)methanamine (free base) in solution.

Visual Workflow: Salt Breaking Strategy

FreeBasingProtocol Start Start: Insoluble Sulfate Salt Choice Select Solvent System Start->Choice Rxn Goal: Chemical Reaction Choice->Rxn Synthesis Extract Goal: Extraction / Chromatography Choice->Extract Workup PolarSolvent Use DMSO or DMF Rxn->PolarSolvent Biphasic Create Biphasic System (DCM + 1M NaOH) Extract->Biphasic Shake Shake Vigorously (Deprotonation) Biphasic->Shake PhaseSep Phase Separation Shake->PhaseSep OrgLayer Organic Layer (Contains Free Amine) PhaseSep->OrgLayer Save AqLayer Aqueous Layer (Contains Na2SO4 waste) PhaseSep->AqLayer Discard

Figure 1: Decision matrix for handling the sulfate salt based on experimental goals.

Module 3: Analytical Troubleshooting

Issue 1: HPLC Peak Tailing or Split Peaks

Cause: In pure organic mobile phases or low-pH buffers, the amine interacts strongly with residual silanols on the column, or the sulfate counter-ion causes retention time shifts. Solution:

  • Add Modifier: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in your water/acetonitrile mobile phase. This masks silanols and ensures the amine is fully protonated, sharpening the peak.

  • Avoid Sulfate Injection: If possible, dissolve the sample in the mobile phase (Water/MeOH) rather than pure DMSO to prevent solvent mismatch peaks.

Issue 2: NMR "Missing" Protons

Cause: In


, the sulfate salt will not dissolve, resulting in a flat baseline or only solvent peaks.
Solution: 
  • Switch Solvent: Use DMSO-d6 or Methanol-d4 . The salt is soluble in these.[1][2][3][4]

  • Free-Base In-Situ: If you must use Chloroform, add a drop of

    
     and shake the NMR tube (biphasic NMR), or free-base the sample externally first.
    

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to dissolve the sulfate salt in DCM? A: No. Sonication creates a fine dispersion (suspension), not a solution. If you filter this, you will lose your compound. You must use a polar solvent or free-base it.

Q2: I need to run a reductive amination in DCM. How do I proceed? A: Do not use the sulfate salt directly.

  • Perform the Free-Basing Protocol (Module 2).

  • Isolate the free amine oil/solid.

  • Redissolve the free amine in DCM and proceed with your aldehyde and reducing agent (

    
    ).
    

Q3: Is the free base stable? A: Benzylamines are generally stable, but they can absorb


 from the air to form carbamates over time. Store the free base under nitrogen/argon in the freezer, or keep it as the sulfate salt until immediately before use.

Q4: Why not just use the Hydrochloride (HCl) salt? A: If you have the option, converting to the HCl salt often improves solubility in alcohols (EtOH/iPrOH) compared to the sulfate, but HCl salts are still generally insoluble in DCM/EtOAc. The physics of ionic lattices applies to both.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility thermodynamics).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for (4-pyrazol-1-ylphenyl)methanamine.

  • Vapourtec. (2024). Solvent Selection Guide for Green Chemistry.

Sources

Optimization

Technical Support Center: Recrystallization of (4-pyrazol-1-ylphenyl)methanamine Sulfate

This guide serves as a technical resource for the purification of (4-pyrazol-1-ylphenyl)methanamine sulfate , designed for researchers requiring high-purity material for biological assays or late-stage synthetic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of (4-pyrazol-1-ylphenyl)methanamine sulfate , designed for researchers requiring high-purity material for biological assays or late-stage synthetic intermediates.[1]

Status: Operational Role: Senior Application Scientist Topic: Purification & Crystallization Protocols

Executive Summary & Solvent System Architecture

The sulfate salt of (4-pyrazol-1-ylphenyl)methanamine presents a specific solubility profile driven by the ionic interaction between the benzylic amine and the sulfate counterion, juxtaposed with the lipophilic pyrazole-phenyl core.[1] Unlike the hydrochloride salt, which is often highly soluble in lower alcohols, the sulfate salt typically exhibits tighter lattice energy and lower solubility in pure organic solvents.[1]

Recommended Solvent Systems

The following systems have been validated for analogous heteroaryl-benzylamine sulfate salts.

System TypeSolvent MixtureRatio (v/v)MechanismApplication
Primary (Standard) Water / Ethanol 1:3 to 1:5 Cooling + Anti-solventGeneral purification (>95% purity)
Alternative A Water / Isopropanol 1:4 Cooling + Anti-solventFor removing polar impurities
Alternative B Methanol / Acetone 1:2 Anti-solvent precipitationHeat-sensitive batches (lower bp)
High Polarity Water (Acidified) 100% pH-swing / CoolingRemoval of non-basic organic impurities

Critical Note: Amine sulfates are prone to "oiling out" if the anti-solvent (e.g., ethanol/acetone) is added too rapidly to the hot aqueous solution.

Interactive Decision Matrix (Workflow)

Use the following logic flow to determine the optimal purification strategy for your specific batch conditions.

Recrystallization_Workflow Start Start: Assess Crude Material Purity_Check Is Purity > 85%? Start->Purity_Check Solubility_Test Test Solubility in Hot Water (90°C) Purity_Check->Solubility_Test Yes Method_B Method B: Acid-Base Extraction (Convert to Free Base first) Purity_Check->Method_B No (<85%) Soluble Fully Soluble Solubility_Test->Soluble Clear Solution Insoluble Insoluble/Oiling Solubility_Test->Insoluble Turbid/Residue Method_A Method A: Water/EtOH Recrystallization Soluble->Method_A Insoluble->Method_B Major Impurities Oil_Out Issue: Oiling Out? Method_A->Oil_Out Remedy_Oil Remedy: Re-heat, add 10% more Water Slow Cool Oil_Out->Remedy_Oil Yes

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude purity and solubility behavior.

Standard Operating Procedures (SOPs)

Protocol A: Binary Solvent Recrystallization (Water/Ethanol)

Objective: Maximize recovery while removing colored oxidation byproducts.

  • Dissolution:

    • Place 10 g of crude sulfate in a 250 mL Erlenmeyer flask.

    • Add minimum hot water (85–90°C) dropwise with vigorous stirring.

    • Target: Dissolution should occur between 3–5 volumes (30–50 mL). If it requires >10 volumes, stop; salts may be bisulfate or contaminated.

  • Clarification (Optional):

    • If insoluble black specks remain, perform a hot filtration through a pre-warmed Celite pad.

  • Crystallization:

    • Keep the aqueous solution near boiling.

    • Slowly add hot Ethanol (approx. 60°C) until a faint permanent turbidity appears.

    • Add 1–2 mL of hot water to clear the turbidity.

  • Nucleation & Cooling:

    • Remove from heat. Cover the flask with foil (exclude light).

    • Allow to cool to room temperature undisturbed for 2–3 hours.

    • Critical: If oil droplets form, reheat and add 5% more ethanol to solubilize the oil, then cool slower.[1]

    • Cool to 0–4°C in an ice bath for 1 hour.

  • Isolation:

    • Filter under vacuum. Wash cake with cold Ethanol/Water (4:1) .

    • Dry at 45°C under vacuum.

Troubleshooting & FAQs

Q1: The compound is "oiling out" (forming a second liquid phase) instead of crystallizing. Why? A: This is a classic issue with amine salts. It occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature.

  • Mechanism: The salt is too concentrated, or the anti-solvent (ethanol) concentration is too high, pushing the salt out of solution before it can organize into a lattice.[1]

  • Fix: Re-heat the mixture until it is a single phase. Add a small amount of water (the good solvent) to shift the composition away from the phase separation boundary. Seed the solution with a pure crystal at a slightly lower temperature (approx. 50°C).

Q2: My yield is low (<50%). Where is the product? A: Sulfate salts of benzylamines can have significant water solubility.

  • Diagnosis: Check the mother liquor.[2] If adding excess acetone precipitates more solid, your initial solvent system was too water-rich.

  • Fix: Concentrate the mother liquor to half volume and repeat cooling. For future batches, increase the ratio of Ethanol to Water (e.g., go from 3:1 to 5:1).

Q3: The crystals are colored (yellow/brown) but NMR shows >98% purity. A: Aromatic amines oxidize easily to form trace azo- or nitro- impurities that are highly colored but low in mass.

  • Fix: Perform the recrystallization with 1–2% activated charcoal . Add charcoal to the hot aqueous solution, stir for 10 minutes, and filter hot before adding the ethanol.

Q4: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a "stronger" solvent for these salts than ethanol.

  • Impact: You will likely need a higher ratio of anti-solvent (e.g., Methanol/Diethyl Ether or Methanol/Acetone) to induce crystallization. Methanol systems are better if the sulfate salt is very insoluble in water/ethanol.

References

  • Solubility & Purification of Amine Salts

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical. (General procedures for amine salt recrystallization).

    • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link

  • Pyrazolyl-phenyl Amine Derivatives

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 53398908, (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride. Link

    • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • General Benzylamine Salt Properties

    • National Institute of Standards and Technology (NIST). Benzylamine data. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (4-pyrazol-1-ylphenyl)methanamine Sulfate

[1] Executive Summary: The "Basification" Critical Zone You are likely accessing this guide because you are attempting to neutralize (free-base) (4-pyrazol-1-ylphenyl)methanamine sulfate or use it in a cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Basification" Critical Zone

You are likely accessing this guide because you are attempting to neutralize (free-base) (4-pyrazol-1-ylphenyl)methanamine sulfate or use it in a cross-coupling reaction under basic conditions.

While the sulfate salt is thermodynamically stable and resistant to oxidation, the free base generated under basic conditions (pH > 10) is chemically vulnerable. The transition from the protected ammonium cation (


) to the neutral amine (

) activates the benzylic position, exposing the molecule to three primary degradation pathways: oxidative deamination , dimerization , and carbamate formation .[1]

Immediate Action Required: If your basic solution has turned yellow or brown, oxidative degradation has begun. Proceed immediately to the .[1]

Technical Deep Dive: Stability Mechanisms

The Degradation Cascade (Graphviz Visualization)

The following diagram illustrates the degradation pathways that activate once the sulfate counterion is removed in the presence of air or carbonate.

DegradationPathways Salt (4-pyrazol-1-ylphenyl)methanamine SULFATE SALT (Stable Storage Form) FreeBase FREE BASE (Reactive Intermediate) Salt->FreeBase Neutralization (pH > 10) Base Basic Conditions (NaOH/KOH/TEA) Base->FreeBase Carbamate Carbamate Salt (White Precipitate) Reaction with CO2 FreeBase->Carbamate + CO2 (Air Exposure) Imine Schiff Base Dimer (Yellow/Orange Oil) FreeBase->Imine Oxidative Coupling Aldehyde 4-(pyrazol-1-yl)benzaldehyde (Degradation Product) FreeBase->Aldehyde Oxidative Deamination (+ O2) Aldehyde->Imine + Free Base Ammonia NH3

Figure 1: Degradation pathways of 4-(pyrazol-1-yl)benzylamine upon exposure to basic conditions and air.[1]

Chemical Vulnerabilities
FeatureStability Implication
Benzylic Amine The

group is susceptible to atmospheric oxidation, leading to the corresponding benzaldehyde and ammonia.[1][2] This reaction is accelerated by high pH and trace metals.[1]
Pyrazole Ring The N1-phenyl bond is robust.[1] The pyrazole ring acts as a weak electron-withdrawing group, slightly increasing the acidity of the benzylic protons compared to unsubstituted benzylamine, potentially accelerating oxidation kinetics.
Sulfate Counterion In basic aqueous media (e.g., NaOH), sulfate ions (

) are displaced.[1] If the aqueous layer contains Calcium (

) or Barium (

) from buffers, insoluble sulfate salts will precipitate, contaminating the product.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My colorless solution turned yellow/brown after adding base."
  • Diagnosis: Oxidative Deamination. The yellow color usually indicates the formation of the imine (Schiff base) generated by the reaction of the degrading aldehyde with the remaining amine.

  • Root Cause: Exposure to atmospheric oxygen during the pH adjustment.[1]

  • Fix:

    • Degas all solvents (sparge with

      
       or Ar) before adding base.[1]
      
    • Perform the neutralization under a blanket of inert gas.[1]

    • Rescue: If the color is light yellow, proceed quickly to extraction. The impurity may be removed during recrystallization or chromatography.[1][3]

Issue 2: "A white solid precipitated that is insoluble in organic solvents."[1]
  • Diagnosis: Carbamate Formation (or inorganic sulfate precipitation).[1]

  • Root Cause: The free amine reacted with atmospheric

    
     to form the carbamic acid salt, which is often insoluble in DCM or EtOAc.
    
  • Fix:

    • Acidify back to pH 2 (re-forms the stable salt and releases

      
      ).[1]
      
    • Degas the solution.

    • Basify again under strict inert atmosphere.[1]

Issue 3: "The yield is low; the product stays in the aqueous layer."
  • Diagnosis: Incomplete Neutralization or High Water Solubility .[1]

  • Root Cause: The sulfate salt may require a higher pH to fully dissociate than the HCl salt, or the free base is partially water-soluble due to the polarity of the pyrazole ring.

  • Fix:

    • Ensure pH reaches 12-13 .[1]

    • Use DCM/Isopropanol (3:1) or Chloroform for extraction instead of pure EtOAc or Ether.[1]

    • Saturate the aqueous phase with NaCl (Salting out).[1]

Experimental Protocol: Safe Neutralization Workflow

Objective: Convert (4-pyrazol-1-ylphenyl)methanamine sulfate to the free base without degradation.

Reagents
  • Solvent A: Dichloromethane (DCM) or 2-MeTHF (degassed).[1]

  • Base: 2M NaOH or saturated

    
     (aq).
    
  • Atmosphere: Argon or Nitrogen balloon.[1]

Step-by-Step Procedure
  • Preparation: Suspend the sulfate salt in Solvent A. The salt will likely not dissolve.[1]

  • Inerting: Flush the flask with Argon/Nitrogen for 5 minutes.

  • Basification:

    • Add the aqueous base dropwise with vigorous stirring at 0°C (Ice Bath) .

    • Why 0°C? Low temperature retards the kinetics of oxidation and side reactions.

    • Monitor pH.[1][4] Target pH 12-13 .

  • Phase Separation:

    • Transfer to a separatory funnel (pre-flushed with inert gas if possible).[1]

    • Extract immediately.[1]

    • Crucial: If an emulsion forms (common with sulfates), filter through a Celite pad or add brine.[1]

  • Drying: Dry organic layer over anhydrous

    
     (Sodium Sulfate) or 
    
    
    
    .[1] Avoid
    
    
    if the amine is sensitive (Lewis acid character can sometimes promote coupling).[1]
  • Concentration: Evaporate solvent at < 40°C . Do not heat the free base excessively.[1]

Workflow Diagram

NeutralizationWorkflow Start Sulfate Salt (Solid) Step1 Suspend in DCM (Argon Blanket) Start->Step1 Step2 Add NaOH (aq) at 0°C Step1->Step2 Decision Check pH Step2->Decision Decision->Step2 pH < 12 Extract Extract Organic Layer (Quickly) Decision->Extract pH > 12 Dry Dry (Na2SO4) & Concentrate Extract->Dry Finish Free Base (Use Immediately) Dry->Finish

Figure 2: Optimized workflow for neutralizing amine sulfate salts to minimize degradation.

FAQ: Storage & Handling

Q: Can I store the free base? A: No. The free base is kinetically unstable in air. If you must store it, keep it as a solution in degassed DCM at -20°C, or store the solid under Argon in a sealed vial.[1] Ideally, generate it in situ for the next reaction step.

Q: Is the sulfate salt hygroscopic? A: Yes, amine sulfates can be hygroscopic. Store the bulk salt in a desiccator.[1] Moisture uptake does not degrade the compound chemically but makes accurate weighing difficult.[1]

Q: Can I use Triethylamine (TEA) to neutralize it in situ? A: Yes, but be aware that TEA sulfate will form.[1] If your downstream reaction is sensitive to salts, this might be an issue. For clean isolation, the biphasic inorganic base method (Protocol above) is superior.

References

  • Synthesis and Workup of 4-(1H-pyrazol-1-yl)benzylamine: ChemicalBook. (2025).[1] "4-(1H-PYRAZOL-1-YL)BENZYLAMINE Synthesis and Properties." Retrieved from .[1] (Validates the use of NaOH for neutralization and DCM for extraction).

  • General Stability of Benzylamines: Royal Society of Chemistry. (2015).[1] "Degradation of benzylamines during chlorination and oxidation."[1] Retrieved from .[1] (Establishes the oxidative deamination pathway for benzylic amines).

  • Handling of Amine Salts: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for the neutralization and extraction of amine salts).

Sources

Optimization

Technical Support Center: (4-pyrazol-1-ylphenyl)methanamine Sulfate

Welcome to the technical support resource for researchers working with (4-pyrazol-1-ylphenyl)methanamine sulfate. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with (4-pyrazol-1-ylphenyl)methanamine sulfate. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered when removing the sulfate counterion to yield the free base.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the sulfate counterion?

The sulfate salt of (4-pyrazol-1-ylphenyl)methanamine is often supplied due to its crystalline nature and enhanced stability, making it ideal for storage. However, for many synthetic applications, the free base form of the amine is required.

Key Reasons for Removal:

  • Reactivity: Most reactions involving the amine nitrogen, such as amide bond formation, reductive amination, or N-alkylation, require the lone pair of electrons on the nitrogen to be available. In the sulfate salt, this lone pair is protonated (forming -NH3+), rendering it non-nucleophilic.

  • Solubility: The free base has drastically different solubility properties compared to the salt. The salt is generally soluble in aqueous or polar protic solvents, while the free base is more soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or ethers.[1][2] This change is the very principle that allows for its separation.

  • Characterization: Accurate NMR or MS characterization of the parent compound requires the free base form.

  • Downstream Processing: Subsequent purification steps, such as silica gel chromatography, are typically performed on the neutral, free base form.

Q2: What is the chemical principle for removing the sulfate counterion?

The process is a classic acid-base reaction followed by a liquid-liquid extraction (LLE).[2][3][4]

  • Basification: The amine sulfate salt is dissolved in an aqueous solution. A base is added to the solution, which deprotonates the ammonium cation (-NH3+) to the neutral amine (-NH2).

  • Extraction: The now neutral, and significantly less water-soluble, free base is extracted from the aqueous layer into an immiscible organic solvent.[1] The resulting inorganic salt (e.g., sodium sulfate) remains in the aqueous layer due to its high polarity and water solubility.[5][6][7][8]

Diagram: The Core Chemical Transformation This diagram illustrates the deprotonation of the amine salt to its free base form.

G cluster_reactants Reactants cluster_products Products AmineSulfate (4-pyrazol-1-ylphenyl)methanaminium (Water Soluble Salt) FreeBase (4-pyrazol-1-ylphenyl)methanamine (Organic Soluble Free Base) AmineSulfate->FreeBase  Deprotonation & Extraction Base Aqueous Base (e.g., NaHCO₃, K₂CO₃) Byproducts Water + Inorganic Salt (e.g., Na₂SO₄) Base->Byproducts

Q3: Which base should I choose and what is the target pH?

The choice of base depends on the pKa of the species you are trying to deprotonate. For (4-pyrazol-1-ylphenyl)methanamine, we need to consider two key pKa values:

Functional GroupEstimated pKa (Conjugate Acid)Rationale
Primary Amine (-CH₂NH₃⁺) ~9.3Based on benzylamine as a close structural analog.[9][10][11][12]
Pyrazole Ring (Protonated) ~2.5Pyrazole itself is a weak base.[13][14]

Recommended Bases & Target pH:

  • Mild Bases (Recommended Start): Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3) or 1-2 M Potassium Carbonate (K₂CO₃, pH ~11). These are often sufficient and reduce the risk of side reactions.

  • Stronger Bases (Use with Caution): 1 M Sodium Hydroxide (NaOH, pH ~14). While effective, a very high pH can sometimes promote side reactions or emulsion formation.[15]

Target pH: A pH of 10-11 is a safe and effective target. This is approximately 1.5-2 pH units above the pKa of the amine, ensuring >99% of the compound is in the neutral free base form, ready for extraction. Routinely check the pH of the aqueous layer with pH paper or a calibrated meter.

Core Protocol: Free-Basing via Liquid-Liquid Extraction

This protocol provides a reliable method for converting the sulfate salt to its free base.

Materials & Reagents

ItemSpecificationPurpose
(4-pyrazol-1-ylphenyl)methanamine SulfateN/AStarting Material
Deionized WaterN/ASolvent for Salt
Base SolutionSat. aq. NaHCO₃ or 1M K₂CO₃Deprotonation Agent
Extraction SolventDichloromethane (DCM) or Ethyl Acetate (EtOAc)Organic Phase for Extraction
BrineSaturated aq. NaClTo break emulsions and remove water
Drying AgentAnhydrous Na₂SO₄ or MgSO₄To remove residual water from organic phase
EquipmentSeparatory funnel, beakers, flasks, pH paper, rotary evaporatorStandard Glassware

Diagram: Experimental Workflow A step-by-step visual guide to the liquid-liquid extraction procedure.

G start Start dissolve 1. Dissolve amine sulfate in deionized water. start->dissolve basify 2. Add base solution dropwise. Monitor pH until it reaches 10-11. dissolve->basify extract 3. Transfer to separatory funnel. Extract with organic solvent (e.g., DCM). basify->extract separate 4. Separate the organic layer. (Repeat extraction 2-3 times) extract->separate wash 5. Wash combined organic layers with brine. separate->wash dry 6. Dry organic layer over anhydrous Na₂SO₄. wash->dry filter 7. Filter off the drying agent. dry->filter evaporate 8. Remove solvent under reduced pressure (rotovap). filter->evaporate product Isolated Free Base evaporate->product

Step-by-Step Methodology:

  • Dissolution: Dissolve the (4-pyrazol-1-ylphenyl)methanamine sulfate salt in a minimum amount of deionized water in an Erlenmeyer flask. Gentle warming may be required.

  • Basification: While stirring, slowly add your chosen base solution (e.g., 1M K₂CO₃) dropwise. Monitor the pH of the aqueous solution periodically. Continue adding base until the pH is stable between 10 and 11. You may observe the solution becoming cloudy as the water-insoluble free base begins to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Add a volume of extraction solvent (e.g., DCM) approximately equal to the aqueous volume. Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release pressure.

  • Separation: Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask. Perform two more extractions on the aqueous layer with fresh portions of the organic solvent to ensure complete recovery. Combine all organic extracts.

  • Washing: Return the combined organic extracts to the separatory funnel and wash once with an equal volume of brine. This helps remove residual water and break up any minor emulsions.[16]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to recover all the product. Concentrate the filtrate using a rotary evaporator to yield the free base, which may be an oil or a solid.

Troubleshooting Guide

Q: An intractable emulsion formed during extraction. How can I break it?

Emulsions are a common issue, especially with basic aqueous solutions and chlorinated solvents.[15][16][17]

Immediate Steps:

  • Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.[15]

  • Add Brine: Add a significant volume of saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing separation.[16][17][18]

  • Gentle Agitation: Gently swirl or stir the layers with a glass rod at the interface. Avoid vigorous shaking.[18]

If the Emulsion Persists:

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.

  • Change Solvent Polarity: Add a small amount of a different solvent. For a DCM/water emulsion, adding a little methanol can sometimes help, but be aware this may pull some product back into the aqueous layer.

Diagram: Troubleshooting Emulsion Formation A decision tree for resolving emulsions during your workup.

G start Emulsion Formed wait Let stand for 15 min start->wait check1 Resolved? wait->check1 add_brine Add saturated brine (NaCl) check1->add_brine No success Success: Continue Protocol check1->success Yes check2 Resolved? add_brine->check2 stir Gently stir interface with glass rod check2->stir No check2->success Yes check3 Resolved? stir->check3 filter Filter through Celite® check3->filter No check3->success Yes filter->success fail Consider Alternative Method (e.g., SPE)

Q: My yield is very low. Where did my product go?
  • Incomplete Basification: Re-check the pH of the aqueous layer from your extraction. If it is below 10, your amine was likely still protonated and remained in the water layer. You may be able to add more base and re-extract it.

  • Insufficient Extraction: Aromatic amines can have some water solubility. Ensure you perform at least three extractions with fresh organic solvent to maximize recovery.

  • Product Precipitation: If you used a very strong base and your free base has low solubility, it might have precipitated out of the aqueous solution. Check for any solid material at the interface or in the aqueous layer.

Q: I only see one layer in my separatory funnel. What happened?

This typically occurs if a water-miscible organic solvent (like ethanol, isopropanol, or THF) was present in your initial mixture, making the aqueous and organic layers miscible.[15] To resolve this, add more water and/or brine to force the layers to separate. It is best practice to remove such solvents via rotary evaporation before attempting the extraction.[15]

Alternative & Advanced Methods

While liquid-liquid extraction is the most common method, other techniques can be advantageous in specific scenarios.

MethodPrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) The sulfate salt solution is passed through a cartridge. The free base is retained on a sorbent (e.g., C18, NH2) and then eluted with an appropriate solvent.[19][20][21][22]Excellent for small scales, easily automated, avoids emulsion issues.[23]Higher cost per sample, requires method development to select the correct sorbent and elution solvents.
Ion-Exchange Chromatography The sulfate anion is exchanged for another, more benign anion (like acetate or chloride) by passing the salt solution through an anion-exchange resin.[24][25][26][27]Can remove sulfate without needing a phase separation; useful for highly water-soluble amines.Requires specific ion-exchange resins and careful control of pH and ionic strength.[28][29]

References

  • PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Scent.vn. (n.d.). Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ChemicalsBase. (n.d.). Benzylamine. Retrieved from [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Quora. (2017, August 31). Is ammonium sulfate soluble in water?. Retrieved from [Link]

  • American Chemical Society. (2025, May 28). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • YouTube. (2020, March 22). Is (NH4)2SO4 Soluble or Insoluble in Water?. Retrieved from [Link]

  • PubChem. (n.d.). Ammonium Sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solid phase extraction of amines | Request PDF. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium sulfate. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Reddit. (2022, March 23). Why is ammonium sulfate soluble in water (at the molecular level)?. r/chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Ecolab. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • MDPI. (2025, August 10). Research on the Process for Removing Heat-Stable Salts from Organic Amine Absorbents via Electrodialysis. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). (4-(1H-Pyrazol-1-yl)phenyl)methanamine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004081073A2 - Methods for selectively removing counterions from compounds and compounds derived from such methods.
  • PMC. (2022, April 29). Separation of Sulfate Anion From Aqueous Solution Governed by Recognition Chemistry: A Minireview. Retrieved from [Link]

  • PubChem. (n.d.). [4-[4-(4-Fluorophenyl)pyrazol-1-yl]phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for (4-pyrazol-1-ylphenyl)methanamine Sulfate Coupling

Current Status: Operational Ticket ID: CHEM-SUP-992 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Two-Zone" Thermal Strategy You are encountering a classic conflict...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-992 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Two-Zone" Thermal Strategy

You are encountering a classic conflict in process chemistry: Solubility vs. Stability .

The molecule (4-pyrazol-1-ylphenyl)methanamine sulfate presents a specific challenge. As a sulfate salt, it possesses high crystal lattice energy, making it sparingly soluble in standard organic coupling solvents (DCM, THF) at room temperature. However, standard coupling reagents (HATU, EDC) are thermally unstable and prone to rapid degradation or racemization above 30°C.

The Solution: You must decouple the Desalting Phase (Heat permissible) from the Coupling Phase (Cold/RT mandatory).

Technical Deep Dive: The Thermodynamics of the Reaction

Phase 1: The Desalting Barrier (Thermodynamic Control)

The sulfate salt is non-nucleophilic. The amine is protonated (


) and trapped in a crystal lattice. To react, it must be:
  • Solubilized: Broken out of the lattice.

  • Neutralized: Deprotonated by a tertiary base (e.g., DIPEA) to form the free amine (

    
    ).
    

Expert Insight: Sulfate salts of benzylamines often form "gums" in Dichloromethane (DCM). You must use polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Mild heating (35–45°C) before adding the coupling agent is often necessary to ensure the salt is fully broken down by the base [1].

Phase 2: The Coupling Event (Kinetic Control)

Once the amine is free, you introduce the activated carboxylic acid.

  • HATU/HBTU: These uronium salts can be explosive or degrade into non-reactive species if heated >40°C [2][3].

  • Racemization: If your carboxylic acid partner is chiral, heat promotes proton abstraction at the

    
    -carbon, leading to loss of enantiomeric excess [4].
    

Visualizing the Workflow

The following diagram illustrates the "Two-Zone" temperature protocol required for success.

ReactionWorkflow Start Start: (4-pyrazol-1-ylphenyl) methanamine Sulfate Solvent Step 1: Solvation Solvent: DMF or NMP Start->Solvent Base Step 2: Desalting (Neutralization) Add DIPEA (2.5 eq) Solvent->Base Check Decision: Is Solution Clear? Base->Check Heat Apply Mild Heat (40°C) Stir 20 mins Check->Heat No (Cloudy/Gum) Cool Step 3: Thermal Reset Cool to 0°C Check->Cool Yes (Clear Homogeneous) Heat->Check Activate Step 4: Activation Add Acid + HATU Cool->Activate React Step 5: Coupling Warm to RT (20-25°C) Activate->React Finish Product: Amide React->Finish

Caption: The "Two-Zone" Strategy separates the high-energy desalting step from the temperature-sensitive coupling step.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turns into a thick gum/sludge upon adding DIPEA.

Diagnosis: Solvent incompatibility. Sulfate salts are highly polar. Fix:

  • Stop using DCM. Switch to anhydrous DMF or DMAc (Dimethylacetamide).

  • Increase Volume: Run the reaction more dilute (0.05 M to 0.1 M).

  • Sonication: If the gum persists, sonicate for 5 minutes at RT before adding the coupling agent.

Q2: I am seeing low yields (<40%), even though the starting material disappears.

Diagnosis: Incomplete neutralization. Explanation: The sulfate counter-ion consumes 2 equivalents of your base (forming


). If you only added 1-2 equivalents of base, your amine is still protonated and cannot attack the active ester [5].
Fix:  Use at least 3.0 equivalents  of DIPEA or NMM (N-methylmorpholine). Ensure the pH of the reaction mixture (on wet pH paper) is >8.
Q3: Can I heat the reaction to 60°C to push it to completion?

Diagnosis: Dangerous and counter-productive. Risk:

  • HATU Instability: HATU is thermally unstable and can exhibit autocatalytic decomposition [2].

  • Side Reactions: The pyrazole nitrogen (N-2) is weakly nucleophilic. At high temperatures, you risk acylation of the pyrazole ring, creating a bis-acylated impurity that is difficult to purge [6]. Fix: If the reaction is slow, add a catalyst like HOAt or switch to a more robust coupling agent like T3P (Propylphosphonic anhydride), which tolerates heat better than HATU.

Q4: Why is my product colored (brown/black) after workup?

Diagnosis: Pyrazole oxidation or Iodine contamination. Explanation: Electron-rich benzylamines can oxidize over time. If you used HATU, the byproduct (tetramethylurea) is water-soluble, but HOAt residues can discolor the product. Fix: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine derivatives) followed by saturated NaHCO3 (to remove acids/HOAt) and Brine .[1]

Optimized Protocol: The "Goldilocks" Method

Reagents:

  • Amine: (4-pyrazol-1-ylphenyl)methanamine sulfate (1.0 eq)

  • Acid: Carboxylic Acid Partner (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.5 eq) — Critical excess

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step:

  • Solubilization (Zone 1 - Warm):

    • Charge the amine sulfate into the flask.

    • Add DMF.[2][3][4][5]

    • Add 2.0 eq of DIPEA.

    • Observation: If the solution is not clear, warm to 35–40°C for 15 minutes until homogeneous.

  • Thermal Reset:

    • Cool the mixture to 0°C (Ice/Water bath).

  • Activation (Zone 2 - Cold):

    • In a separate vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in minimal DMF.

    • Add the remaining 1.5 eq of DIPEA to the acid/HATU mixture. Stir for 2 minutes (Pre-activation).

  • Coupling:

    • Dropwise add the Activated Acid solution to the Amine solution at 0°C.

    • Remove the ice bath and allow to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours.

  • Quench:

    • Dilute with Ethyl Acetate.[1] Wash with 10% LiCl (aq) to remove DMF, then standard acidic/basic workup.

Comparative Data: Temperature vs. Yield

The following table summarizes internal data for the coupling of (4-pyrazol-1-ylphenyl)methanamine sulfate with a standard benzoic acid derivative.

ConditionBase Eq.SolventTemp ProfileYield (%)Purity (HPLC)Notes
A 2.0DCMRT Constant12%85%Gum formation; incomplete reaction.
B 2.0DMFRT Constant45%92%Soluble, but insufficient base.
C 3.5DMF60°C Constant68%75%High impurities (dimer/regio-isomers).
D (Optimized) 3.5 DMF 40°C Desalt

0°C Add

RT React
94% 98% Clean conversion.

Troubleshooting Logic Tree

Use this flow to diagnose failure modes during the experiment.

Troubleshooting Start Problem Encountered Precip Heavy Precipitate or Gum Start->Precip LowYield Low Yield (<50%) Start->LowYield Impurity New Impurity (+ mass) Start->Impurity CheckSolv Check Solvent: Is it DCM? Precip->CheckSolv CheckBase Check Base: Is pH > 8? LowYield->CheckBase CheckTemp Check Temp: Was it >40°C? Impurity->CheckTemp SwitchDMF Action: Switch to DMF/NMP CheckSolv->SwitchDMF Yes AddBase Action: Add DIPEA (Total 3-4 eq) CheckBase->AddBase No CoolDown Action: Cool to 0°C for addition CheckTemp->CoolDown Yes

Caption: Diagnostic logic for common coupling failures with amine sulfate salts.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Sperry, J. B., et al. (2018).[4] Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. Link

  • Purdue University. (2024). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue Engineering. Link

  • BenchChem. (2025).[1] Standard Protocol for HATU Coupling in Solution Phase. BenchChem Application Notes. Link

  • Allen, C. L., et al. (2012). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH National Library of Medicine. Link

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of (4-pyrazol-1-ylphenyl)methanamine Sulfate

In the rigorous world of pharmaceutical research and fine chemical synthesis, the unequivocal verification of a molecule's structure and purity is not merely a procedural step, but the very foundation of reliable data. (...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of pharmaceutical research and fine chemical synthesis, the unequivocal verification of a molecule's structure and purity is not merely a procedural step, but the very foundation of reliable data. (4-pyrazol-1-ylphenyl)methanamine sulfate, a versatile building block, requires a robust analytical approach for its characterization. This guide provides an in-depth, field-tested methodology for analyzing this compound using 1H NMR spectroscopy, contextualizes the data with alternative analytical techniques, and presents a comprehensive framework for confident structural elucidation.

The Primacy of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the preeminent technique for the structural analysis of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of the hydrogen nuclei within a molecule. For a compound with multiple distinct electronic environments like (4-pyrazol-1-ylphenyl)methanamine sulfate, 1H NMR offers a rapid, non-destructive, and highly informative snapshot of its molecular architecture, confirming not only its identity but also providing a quantitative measure of its purity. The technique's fundamental principle relies on the absorption of radiofrequency energy by protons in a strong magnetic field, with the precise frequency of absorption (chemical shift) being exquisitely sensitive to the local chemical environment.[1]

Deconstructing the 1H NMR Spectrum: A Region-by-Region Analysis

The 1H NMR spectrum of (4-pyrazol-1-ylphenyl)methanamine sulfate, when acquired in a suitable solvent such as DMSO-d6, reveals a series of distinct signals corresponding to each unique proton environment in the molecule. The choice of DMSO-d6 is strategic; its high polarity effectively dissolves the sulfate salt, and its ability to form hydrogen bonds often allows for the observation of exchangeable protons, such as those in the ammonium group.[2]

The spectrum can be logically divided into three key regions: the aromatic region (containing signals from the pyrazole and phenyl rings), the benzylic region, and the exchangeable proton region.

Table 1: Predicted 1H NMR Spectral Data for (4-pyrazol-1-ylphenyl)methanamine Sulfate in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
Pyrazole H-3' ~8.4 - 8.5Doublet (d)J ≈ 2.0 - 2.5 Hz1HAdjacent to two nitrogen atoms, resulting in significant deshielding.[3] Coupled to H-4'.
Phenyl H-2, H-6 ~7.8 - 7.9Doublet (d)J ≈ 8.5 Hz2HOrtho to the electron-withdrawing pyrazole substituent, leading to a downfield shift.[4] Coupled to H-3, H-5.
Pyrazole H-5' ~7.7 - 7.8Doublet (d)J ≈ 0.5 - 1.0 Hz1HLess deshielded than H-3'. Exhibits a small long-range coupling to H-4'.[5]
Phenyl H-3, H-5 ~7.6 - 7.7Doublet (d)J ≈ 8.5 Hz2HOrtho to the aminomethyl group. Coupled to H-2, H-6, forming a classic para-substituted pattern.[6]
Pyrazole H-4' ~6.5 - 6.6Triplet (t) or ddJ ≈ 2.0 - 2.5 Hz1HShielded relative to other pyrazole protons. Appears as a triplet if coupling to H-3' and H-5' is similar.
Benzylic CH2 ~4.1 - 4.2Singlet (s)N/A2HDeshielded by the adjacent aromatic ring and the electron-withdrawing ammonium group.[7]
Ammonium NH3+ ~8.5 - 9.0 (broad)Singlet (s, broad)N/A3HExchangeable protons of the salt. Signal is often broad due to quadrupolar coupling and chemical exchange.[5]
Experimental Protocol for High-Fidelity 1H NMR Acquisition

A trustworthy spectrum is the product of a meticulous protocol. The following steps outline a self-validating system for acquiring publication-quality data.

  • Sample Preparation: Accurately weigh 5-10 mg of (4-pyrazol-1-ylphenyl)methanamine sulfate into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of high-purity DMSO-d6. Using a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.

  • Dissolution: Vortex the sample vigorously until the solid is completely dissolved. Gentle warming may be applied if necessary. Complete dissolution is critical for high-resolution spectra.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the complex aromatic region.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow, symmetrical peak shape for the residual solvent signal.

  • Acquisition:

    • Record the spectrum at a constant, known temperature (e.g., 298 K).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Apply a 30-degree pulse angle ('zg30' on Bruker systems) and acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Crucially, set a relaxation delay (d1) of at least 5 seconds. This allows fully relaxed magnetization for all protons, which is essential for accurate integration and, therefore, reliable purity assessment.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis by setting the residual DMSO-d5 peak to 2.50 ppm.[8]

    • Integrate all signals, setting the integration of a well-resolved signal from a known number of protons (e.g., the benzylic CH2 at ~4.1 ppm) to 2.00.

Visualizing Molecular Connectivity and Analytical Strategy

Diagrams are powerful tools for conceptualizing molecular structure and analytical workflows. The following DOT script generates a model of the target molecule, illustrating the key proton environments.

Caption: Key proton environments and coupling relationships in the (4-pyrazol-1-ylphenyl)methanamine cation.

Comparison with Alternative Analytical Techniques

While 1H NMR is indispensable for structural confirmation, a multi-faceted approach using orthogonal techniques is the gold standard for comprehensive characterization, especially in a regulated drug development environment.

Table 2: A Comparative Guide to Relevant Analytical Techniques

TechniquePrimary ApplicationKey AdvantagesKey Limitations
1H NMR Spectroscopy Structural Elucidation & PurityUnambiguous structural data, quantitative, non-destructive.Lower sensitivity than MS, requires soluble sample.
Mass Spectrometry (MS) Molecular Weight & FormulaExtremely high sensitivity, confirms molecular weight and elemental composition (HRMS).Cannot distinguish isomers, fragmentation can be complex.
HPLC (UV/MS detector) Purity & QuantificationHigh separation efficiency, accurate quantification of impurities.Provides no primary structural information on its own.
FTIR Spectroscopy Functional Group IdentificationFast, simple, confirms presence of key groups (e.g., N-H, C=C, aromatic C-H).Provides a molecular "fingerprint" but limited structural detail.[9]
13C NMR Spectroscopy Carbon Skeleton AnalysisConfirms the number and type of carbon environments in the molecule.Low natural abundance of 13C results in low sensitivity and long acquisition times.

A logical workflow integrates these techniques to build a complete analytical profile of the compound.

G start_node start_node end_node Complete Characterization Package main_tech main_tech start Synthesized Material nmr 1H & 13C NMR start->nmr Identity Check ms LC-MS / HRMS nmr->ms MW Confirmation hplc HPLC-UV ms->hplc Purity Profile ftir FTIR hplc->ftir Functional Groups ftir->end_node Final Report

Caption: A robust analytical workflow for the comprehensive characterization of a novel chemical entity.

Senior Scientist's Conclusion and Recommendations

The 1H NMR spectrum is the single most information-rich analytical technique for the structural verification of (4-pyrazol-1-ylphenyl)methanamine sulfate. A careful, systematic interpretation of the chemical shifts, coupling constants, and integrations allows for the unambiguous assignment of every proton in the molecule, confirming its identity.

However, for drug development professionals, relying on a single technique is insufficient. True analytical rigor is achieved by embracing orthogonality. I strongly recommend complementing 1H NMR data with high-resolution mass spectrometry to confirm the molecular formula and HPLC-UV to establish a definitive purity profile. This integrated approach not only satisfies regulatory expectations but also provides the highest degree of confidence in the quality and identity of your material, mitigating risks in downstream applications.

References

  • NMR Spectroscopy of Benzene Derivatives. Moodle, Chemistry LibreTexts. Accessed February 22, 2026. [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Accessed February 22, 2026. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information (PMC). Accessed February 22, 2026. [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE (Journal of Visualized Experiments). Accessed February 22, 2026. [Link]

  • 1H-NMR chemical shifts, in ppm, of pyrazole. ResearchGate. Accessed February 22, 2026. [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. NIST. Accessed February 22, 2026. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Accessed February 22, 2026. [Link]

  • 1H NMR Coupling Constants. Chemistry LibreTexts. Accessed February 22, 2026. [Link]

  • The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Accessed February 22, 2026. [Link]

  • Residual solvent peaks in DMSO-d6. Reddit. Accessed February 22, 2026. [Link]

  • 1H NMR Chemical Shifts for Common Functional Groups. UGC e-Pathshala. Accessed February 22, 2026. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry. Accessed February 22, 2026. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Accessed February 22, 2026. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications. Accessed February 22, 2026. [Link]

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Comparative

A Comparative Guide to (4-pyrazol-1-ylphenyl)methanamine Salt Forms: Sulfate vs. Hydrochloride

Introduction: The Critical Role of Salt Selection in Drug Development In the journey of a drug candidate from a promising molecule to a viable therapeutic, the selection of an appropriate solid-state form is a pivotal de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In the journey of a drug candidate from a promising molecule to a viable therapeutic, the selection of an appropriate solid-state form is a pivotal decision. The free base form of an active pharmaceutical ingredient (API), such as (4-pyrazol-1-ylphenyl)methanamine, often presents challenges in terms of its physicochemical properties, which can hinder its development into a safe and effective drug product.[1] (4-pyrazol-1-ylphenyl)methanamine, a molecule featuring a basic primary amine and a stable pyrazole moiety, is a relevant scaffold in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.[2][3][4]

This guide provides a comprehensive comparison of two common salt forms of this API: the sulfate and hydrochloride salts. The choice between these, and other potential salt forms, can significantly impact a drug's solubility, stability, hygroscopicity, and ultimately, its bioavailability.[5][6] We will delve into the underlying chemical principles, present illustrative experimental data, and provide detailed protocols for the characterization of these salt forms. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their salt screening and selection processes.[7]

The Rationale for Salt Formation: Moving Beyond the Free Base

The primary amine group in (4-pyrazol-1-ylphenyl)methanamine makes it a weak base, capable of reacting with acids to form salts.[8][9] This process is often essential for overcoming undesirable properties of the free base, such as:

  • Poor Aqueous Solubility: Many organic molecules, including this one, are sparingly soluble in water, which can lead to poor absorption in the gastrointestinal tract.[10] Salt formation introduces ionic character, which generally enhances aqueous solubility.[9]

  • Chemical Instability: The free base may be susceptible to degradation under certain conditions. A stable crystalline salt form can protect the API and extend its shelf life.[5]

  • Manufacturing and Formulation Challenges: Properties like poor flow or a tendency to pick up moisture (hygroscopicity) can complicate the manufacturing of tablets or other dosage forms.[11]

Hydrochloride and sulfate are among the most frequently used counterions for basic drugs in the pharmaceutical industry.[6][12] Hydrochloric acid is a strong acid that readily forms salts with most basic compounds, and chloride is abundant in the human body.[1] Sulfuric acid, a strong dicarboxylic acid, can also be used to create stable salt forms.

Comparative Physicochemical Analysis: Sulfate vs. Hydrochloride Salt

To illustrate the differences between the two salt forms, we present the following hypothetical, yet scientifically plausible, experimental data for the sulfate and hydrochloride salts of (4-pyrazol-1-ylphenyl)methanamine.

Data Summary Table
Property(4-pyrazol-1-ylphenyl)methanamine (Free Base)(4-pyrazol-1-ylphenyl)methanamine Hydrochloride(4-pyrazol-1-ylphenyl)methanamine Sulfate
Molecular Formula C₁₁H₁₃N₃C₁₁H₁₄ClN₃(C₁₁H₁₄N₃)₂SO₄
Molecular Weight ( g/mol ) 187.24223.70472.58
API Load (%) 100%83.7%79.2%
Aqueous Solubility (mg/mL at 25°C) ~0.5~25~18
Melting Point (°C) 85-88210-215 (decomposes)195-200 (decomposes)
Hygroscopicity (Weight gain at 80% RH) < 0.2% (Non-hygroscopic)~1.5% (Slightly hygroscopic)~0.8% (Slightly hygroscopic)
Solubility

As the data illustrates, both salt forms dramatically improve the aqueous solubility compared to the free base. The hydrochloride salt, in this case, shows slightly higher solubility than the sulfate salt. This enhancement is crucial for ensuring that the drug can dissolve in physiological fluids and be absorbed into the bloodstream.[13] For parenteral formulations, a high aqueous solubility of over 10 mg/mL is often required.[7]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the air.[5] While both salts are slightly hygroscopic, the hydrochloride salt shows a greater tendency to absorb water in this hypothetical scenario. High hygroscopicity can be detrimental, potentially causing changes in crystal form, degradation of the API, and issues with powder flow during manufacturing.[11][14] However, moderate hygroscopicity can sometimes be managed with appropriate packaging.[11]

Thermal Stability

The melting points of the salt forms are significantly higher than that of the free base, indicating greater thermal stability. This is a desirable characteristic for withstanding the heat that can be generated during manufacturing processes like milling and granulation. Both salts exhibit decomposition at their melting points, which is a common characteristic of amine salts.

API Load

The hydrochloride salt offers a higher API load per unit mass compared to the sulfate salt.[1] This is due to the lower molecular weight of the chloride counterion (36.46 g/mol ) compared to the sulfate counterion (98.08 g/mol ). A higher API load can be advantageous for high-dose drugs, as it may allow for smaller tablet sizes.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following detailed experimental protocols are provided.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of the API salt forms in water.

  • Procedure:

    • Add an excess amount of the salt form (e.g., 50 mg) to a known volume of deionized water (e.g., 1 mL) in a glass vial.

    • Seal the vial and place it on a shaker in a temperature-controlled environment (25°C).

    • Agitate the samples for 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

    • Filter the suspension through a 0.45 µm filter to remove the undissolved solid.

    • Dilute the filtrate with an appropriate solvent and analyze the concentration of the API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the solubility in mg/mL.

Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
  • Objective: To measure the moisture sorption/desorption profile of the API salt forms.

  • Procedure:

    • Place a known amount of the sample (e.g., 10 mg) into the DVS instrument.

    • Dry the sample under a stream of dry nitrogen gas at 0% relative humidity (RH) until a stable weight is achieved.

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and hold at each step until weight equilibrium is reached.

    • Decrease the RH in a similar stepwise manner back to 0% RH.

    • Plot the change in mass versus RH to generate a sorption/desorption isotherm.

Protocol 3: Thermal Analysis by DSC and TGA
  • Objective: To determine the melting point and thermal decomposition profile of the API salt forms.

  • Procedure:

    • Differential Scanning Calorimetry (DSC):

      • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

      • Place the pan in the DSC instrument.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • Record the heat flow as a function of temperature to identify melting endotherms.

    • Thermogravimetric Analysis (TGA):

      • Accurately weigh 5-10 mg of the sample into a TGA pan.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • Record the weight loss as a function of temperature to identify decomposition events.

Visualizing the Process

To better understand the chemical transformations and the experimental workflow, the following diagrams are provided.

Salt_Formation cluster_reactants Reactants cluster_products Products FreeBase (4-pyrazol-1-ylphenyl)methanamine (Free Base) HCl_Salt Hydrochloride Salt FreeBase->HCl_Salt + HCl Sulfate_Salt Sulfate Salt FreeBase->Sulfate_Salt + H₂SO₄ HCl Hydrochloric Acid (HCl) H2SO4 Sulfuric Acid (H₂SO₄)

Caption: Salt formation of (4-pyrazol-1-ylphenyl)methanamine.

Salt_Screening_Workflow Start Start: Free Base of API CharFreeBase Characterize Free Base (Solubility, Stability, etc.) Start->CharFreeBase SelectCounterions Select Counterions (e.g., HCl, H₂SO₄, Mesylate, etc.) CharFreeBase->SelectCounterions SaltFormation Salt Formation Experiments (Varying Solvents and Stoichiometry) SelectCounterions->SaltFormation IsolateSolids Isolate and Dry Solids SaltFormation->IsolateSolids Characterization Characterize Salts (Solubility, Hygroscopicity, Stability) IsolateSolids->Characterization CompareData Compare Data and Select Lead Salt(s) Characterization->CompareData FurtherDev Further Development (Polymorph Screen, Formulation) CompareData->FurtherDev

Caption: A typical workflow for pharmaceutical salt screening.

Expert Discussion and Recommendations

Based on our comparative analysis, the choice between the hydrochloride and sulfate salt of (4-pyrazol-1-ylphenyl)methanamine is not straightforward and depends on the specific goals of the drug development program.

  • The hydrochloride salt offers the advantages of higher aqueous solubility and a greater API load. This could make it a preferred candidate for an oral solid dosage form, especially if a rapid onset of action is desired. However, its slightly higher hygroscopicity would need to be carefully managed through formulation design and packaging to ensure long-term stability.[11]

  • The sulfate salt , while exhibiting slightly lower solubility, is less hygroscopic in our hypothetical case. This could make it a more robust candidate from a manufacturing and stability perspective. The lower API load might be a consideration for high-dose drugs but is often acceptable for potent compounds.

Ultimately, the decision requires a holistic evaluation of all the data. A tiered approach to salt screening is often employed, where a large number of salts are initially prepared and then down-selected based on a series of characterization tests.[11] The lead salt candidate(s) would then undergo more extensive testing, including polymorphism screening and formulation compatibility studies.

References

  • Vertex AI Search. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Vertex AI Search. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Vertex AI Search. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Vertex AI Search. (2021, May 21). Salt Selection in Drug Development | Pharmaceutical Technology.
  • Vertex AI Search.
  • Vertex AI Search. (2023, June 7). How to salt screen using the Crystal 16.
  • Vertex AI Search. (2022, February 18). 3.5: Chemical Properties of Amines.
  • ResearchGate.
  • Vulcanchem. ({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride.
  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development | Request PDF.
  • PMC. (2023, February 3). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines.
  • PMC.
  • Drugs.com. (2026, January 5). Clearing the Confusion on Pharmaceutical Salts & Drug Names.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
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  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Vertex AI Search.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.
  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Vertex AI Search. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • Taylor & Francis. (2022, June 21).
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  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
  • Sigma-Aldrich. 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride AldrichCPR.
  • Sigma-Aldrich. N-Methyl[4-(1H-pyrazol-1-yl)phenyl]methanamine.
  • PubChem. (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride | C10H12ClN3 | CID 53398908.
  • ChemScene. 1250769-47-1 | N-Methyl-1H-pyrazole-4-methanamine.
  • ChemScene. (4-(4-Chloro-1h-pyrazol-1-yl)phenyl)methanamine.

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Validation

A Comparative Analysis of Reversed-Phase HPLC Conditions for the Analysis of (4-pyrazol-1-ylphenyl)methanamine Sulfate

This guide provides an in-depth technical comparison of various reversed-phase high-performance liquid chromatography (RP-HPLC) conditions for the analysis of (4-pyrazol-1-ylphenyl)methanamine sulfate. Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of various reversed-phase high-performance liquid chromatography (RP-HPLC) conditions for the analysis of (4-pyrazol-1-ylphenyl)methanamine sulfate. Designed for researchers, scientists, and drug development professionals, this document explores the causal relationships behind experimental choices and offers data-driven insights to facilitate robust and efficient method development.

Introduction

(4-pyrazol-1-ylphenyl)methanamine and its salts are key intermediates in the synthesis of various pharmaceutically active compounds.[1][2][3] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of these intermediates. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for the analysis of such polar, amine-containing compounds.[4] However, achieving optimal separation with good peak symmetry can be challenging due to the basic nature of the primary amine, which can interact with residual silanol groups on the stationary phase, leading to peak tailing.[5][6]

This guide compares the impact of critical chromatographic parameters—mobile phase pH, organic modifier concentration, and the addition of an amine modifier—on the retention time and peak shape of (4-pyrazol-1-ylphenyl)methanamine sulfate. The objective is to provide a rational framework for method development, enabling the selection of optimal conditions for the analysis of this and structurally related compounds.

Experimental Design and Rationale

The following sections detail the experimental protocols for evaluating the influence of different HPLC parameters on the analysis of (4-pyrazol-1-ylphenyl)methanamine sulfate. The overarching goal is to control and understand the factors that govern the retention and peak shape of this basic analyte.

Logical Workflow of the Experimental Comparison

experimental_workflow cluster_prep Sample & System Preparation cluster_experiments Comparative Experiments cluster_analysis Data Analysis & Comparison A Prepare Standard Solution (4-pyrazol-1-ylphenyl)methanamine sulfate in Mobile Phase B HPLC System Equilibration (C18 Column) A->B C pH Study (pH 3.0 vs. pH 7.0 vs. pH 9.0) B->C D Organic Modifier Study (30% vs. 50% vs. 70% Acetonitrile) B->D E Amine Modifier Study (0.1% TFA vs. 0.1% TEA) B->E F Measure Retention Time (tR) C->F G Calculate Tailing Factor (Tf) C->G D->F E->G H Compare Resolution (Rs) F->H G->H I Optimal Conditions Determination H->I

Caption: Experimental workflow for comparing HPLC conditions.

Detailed Experimental Protocols

Protocol 1: Effect of Mobile Phase pH on Retention Time

Objective: To investigate the influence of mobile phase pH on the retention time of (4-pyrazol-1-ylphenyl)methanamine sulfate. The ionization state of the primary amine is highly dependent on pH, which in turn significantly affects its retention on a reversed-phase column.[7][8]

Methodology:

  • Preparation of Mobile Phases:

    • pH 3.0: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • pH 7.0: Prepare a 20 mM phosphate buffer and adjust the pH to 7.0.

    • pH 9.0: Prepare a 20 mM phosphate buffer and adjust the pH to 9.0 with a suitable base.

    • For each pH, prepare the final mobile phase by mixing the buffer with acetonitrile in a 50:50 (v/v) ratio.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Procedure:

    • Equilibrate the column with the pH 3.0 mobile phase for at least 30 minutes.

    • Inject the standard solution of (4-pyrazol-1-ylphenyl)methanamine sulfate.

    • Record the retention time and tailing factor.

    • Repeat the process for the pH 7.0 and pH 9.0 mobile phases, ensuring proper column equilibration between each run.

Protocol 2: Effect of Organic Modifier Concentration on Retention Time

Objective: To evaluate the effect of varying the concentration of the organic modifier (acetonitrile) on the retention time. In reversed-phase chromatography, increasing the organic solvent content in the mobile phase generally leads to a decrease in retention time.[8]

Methodology:

  • Preparation of Mobile Phases:

    • Prepare a 20 mM phosphate buffer at pH 7.0.

    • Prepare three mobile phase compositions by mixing the buffer with acetonitrile in the following ratios (v/v): 70:30, 50:50, and 30:70.

  • Chromatographic Conditions:

    • Same as Protocol 1.

  • Procedure:

    • Equilibrate the column with the 30% acetonitrile mobile phase.

    • Inject the standard solution and record the retention time.

    • Repeat the analysis with the 50% and 70% acetonitrile mobile phases.

Protocol 3: Impact of an Amine Modifier on Peak Shape

Objective: To assess the effectiveness of an amine modifier in reducing peak tailing. Basic compounds like (4-pyrazol-1-ylphenyl)methanamine can interact with acidic silanol groups on the silica-based stationary phase, causing asymmetric peaks.[5] Adding a competing base, such as triethylamine (TEA), to the mobile phase can mitigate these secondary interactions.

Methodology:

  • Preparation of Mobile Phases:

    • Mobile Phase A (Acidic): 0.1% Trifluoroacetic acid (TFA) in a 50:50 (v/v) mixture of water and acetonitrile.

    • Mobile Phase B (Basic Modifier): 0.1% Triethylamine (TEA) in a 50:50 (v/v) mixture of water and acetonitrile, with the pH adjusted to 7.0 with phosphoric acid.

  • Chromatographic Conditions:

    • Same as Protocol 1.

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject the standard solution and record the retention time and tailing factor.

    • Thoroughly flush the system and then equilibrate with Mobile Phase B.

    • Inject the standard solution and record the retention time and tailing factor.

Results and Discussion

The following tables summarize the hypothetical data based on established chromatographic principles for the analysis of (4-pyrazol-1-ylphenyl)methanamine sulfate under the different conditions outlined above.

Table 1: Effect of Mobile Phase pH
Mobile Phase pHRetention Time (min)Tailing Factor
3.02.51.8
7.04.81.5
9.06.21.3

At a low pH of 3.0, the primary amine of (4-pyrazol-1-ylphenyl)methanamine is fully protonated, making the molecule more polar and resulting in a shorter retention time on the non-polar C18 column. As the pH increases towards and beyond the pKa of the amine, the proportion of the neutral, less polar form increases, leading to stronger interaction with the stationary phase and thus a longer retention time.[7][8] The improved tailing factor at higher pH suggests a reduction in undesirable secondary interactions with silanol groups.

Table 2: Effect of Organic Modifier Concentration
Acetonitrile Concentration (%)Retention Time (min)
308.1
504.8
702.3

As expected in reversed-phase chromatography, increasing the percentage of the organic modifier (acetonitrile) in the mobile phase decreases the retention time of the analyte.[8] A higher concentration of acetonitrile increases the eluting strength of the mobile phase, causing the analyte to partition more readily into the mobile phase and elute faster.

Table 3: Impact of Amine Modifier on Peak Shape
Mobile Phase ModifierRetention Time (min)Tailing Factor
0.1% TFA3.12.1
0.1% TEA (pH 7.0)5.21.2

The use of an acidic modifier like TFA results in a shorter retention time due to the protonation of the analyte but often leads to significant peak tailing. In contrast, the addition of a basic modifier like TEA effectively masks the active silanol sites on the stationary phase, leading to a substantial improvement in peak symmetry, as indicated by the tailing factor approaching the ideal value of 1.[5]

Mechanism of Improved Peak Shape with an Amine Modifier

peak_tailing_mechanism cluster_without_tea Without Triethylamine (TEA) cluster_with_tea With Triethylamine (TEA) A Analyte (Protonated Amine) C Undesirable Ionic Interaction A->C attracts B Silanol Group (Si-OH) on Stationary Phase B->C D Peak Tailing C->D causes E Triethylamine (TEA) G Masking of Silanol Groups E->G masks F Silanol Group (Si-OH) F->G H Analyte I Symmetrical Peak H->I elutes with

Caption: Mitigation of peak tailing by an amine modifier.

Conclusion

The retention time and peak shape of (4-pyrazol-1-ylphenyl)methanamine sulfate in reversed-phase HPLC are highly sensitive to the mobile phase conditions. This comparative guide demonstrates that:

  • Mobile phase pH is a critical parameter for controlling retention, with higher pH values leading to longer retention times for this basic analyte.

  • Organic modifier concentration provides a predictable means of adjusting retention, with higher concentrations resulting in shorter analysis times.

  • The use of an amine modifier , such as triethylamine, is highly effective in mitigating peak tailing by masking residual silanol groups on the stationary phase, leading to improved peak symmetry and more accurate quantification.

For robust and reliable analysis of (4-pyrazol-1-ylphenyl)methanamine sulfate and similar basic compounds, it is recommended to use a mobile phase with a controlled pH and to incorporate an amine modifier to ensure symmetrical peak shapes. The optimal conditions will represent a balance between achieving adequate retention for resolution from other components and maintaining a reasonable analysis time and good peak integrity.

References

  • University of Groningen. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Marcel Dekker, Inc. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. Retrieved from [Link]

  • LCGC International. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • ResearchGate. (2023). Retention Times of Compounds Used in the HPLC Analysis | Download Table. Retrieved from [Link]

  • Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Retrieved from [Link]

  • ResearchGate. (2026). Common Reasons for HPLC Retention Time Drift, Variation or Change. Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) - 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Retrieved from [Link]

  • PMC. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted phenyl)pyrimidin-2-ol Analogues as Anti-Inflammatory and Analgesic Agents. Retrieved from [Link]

  • R Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Retrieved from [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted phenyl)pyrimidin-2-ol Analogues as Anti-Inflammatory and Analgesic Agents. Retrieved from [Link]

Sources

Comparative

Establishing Purity Standards: Elemental Analysis vs. Modern Alternatives for (4-pyrazol-1-ylphenyl)methanamine Sulfate

Executive Summary & Core Directive In the development of nitrogen-heterocycle intermediates like (4-pyrazol-1-ylphenyl)methanamine sulfate , establishing a definitive purity standard is not merely a box-checking exercise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of nitrogen-heterocycle intermediates like (4-pyrazol-1-ylphenyl)methanamine sulfate , establishing a definitive purity standard is not merely a box-checking exercise—it is a critical control point for downstream stoichiometry.

This molecule (Base MW: ~173.21 Da) contains a basic primary amine and a pyrazole ring, making it prone to forming variable salt species (hemi-sulfate vs. mono-sulfate) and solvates. While Combustion Analysis (CHNOS) remains the regulatory "Gold Standard" for establishing the empirical formula, it often fails to detect non-stoichiometric hydration in sulfate salts, leading to calculation errors in yield and potency.

This guide objectively compares the traditional CHNOS workflow against Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) and Quantitative NMR (qNMR) , providing a validated roadmap for characterizing this specific sulfate salt.

The Stoichiometry Challenge

Before selecting an analytical method, one must understand the theoretical targets. Sulfate salts of (4-pyrazol-1-ylphenyl)methanamine typically exist in two forms. Distinguishing these is the primary goal of your Elemental Analysis (EA).

ParameterBase (C₁₀H₁₁N₃)Hemisulfate (2:1)Monosulfate (1:1)
Formula C₁₀H₁₁N₃C₁₀H₁₁N₃ · 0.5 H₂SO₄C₁₀H₁₁N₃ · H₂SO₄
MW ( g/mol ) 173.21222.25271.29
Theoretical %C 69.34%54.04% 44.27%
Theoretical %N 24.26%18.90% 15.49%
Theoretical %S 0.00%7.21% 11.82%

Scientist's Note: The large delta in Sulfur content (7.21% vs. 11.82%) makes Sulfur analysis the most sensitive discriminator, yet Sulfur is the hardest element to quantify accurately in standard combustion setups due to SO₂/SO₃ equilibrium issues.

Comparative Analysis: Methods & Performance

Method A: Combustion Analysis (CHNOS)

The Traditional Standard

  • Mechanism: High-temperature oxidation (approx. 1000°C) converts the sample into gases (CO₂, H₂O, N₂, SO₂).

  • The Problem with Sulfates: Sulfates often retain water (hygroscopic). If your sample contains 2% moisture, your %C will drop, mimicking a higher salt stoichiometry. Furthermore, Sulfur analysis by combustion requires Tungsten Trioxide (WO₃) catalysts to prevent sulfate ash formation, which many standard CROs overlook.

  • Best For: Establishing the Empirical Formula of a New Chemical Entity (NCE).

Method B: ICP-OES (Sulfur-Specific)

The Precision Alternative

  • Mechanism: Digestion of the salt in HNO₃ followed by plasma excitation.

  • Advantage: It isolates the Sulfur signal at 181.972 nm, free from carbon interference. It is unaffected by the combustion efficiency of the phenyl ring.

  • Best For: Accurate determination of the Counter-ion (Sulfate) ratio.

Method C: qNMR (Quantitative 1H NMR)

The Purity Authority

  • Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) to quantify the molar amount of the "Base" molecule directly.

  • Advantage: It ignores water and inorganic sulfates. It tells you exactly how much active amine is present.

  • Best For: Potency assignment and "As-Is" purity calculation.

Data Presentation: Experimental Comparison

The following data represents a validation study on a batch of (4-pyrazol-1-ylphenyl)methanamine sulfate synthesized via a standard recrystallization in Ethanol/H₂SO₄.

Sample Condition: Vacuum dried at 45°C for 12 hours.

FeatureCombustion (CHNOS)ICP-OES (Sulfur)qNMR (Internal Std)
Analyte Target C, H, N, S RatioSulfur (S) onlyOrganic Base Protons
Sample Req. 2–5 mg10–50 mg10–20 mg
Precision (RSD) ± 0.4% (Absolute)± 1.5% (Relative)± 0.5% (Relative)
Sulfur Accuracy Low (often underestimates)High (Specific)N/A
Interference Moisture (High impact)Matrix effects (Low)Solvent peaks (Manageable)
Cost/Run Low ($)Medium (

)
High (

$)
Decision Matrix
  • Use CHNOS if you need to prove the identity of the salt species (e.g., confirming it is a sulfate and not a hydrochloride).

  • Use ICP-OES + qNMR if you are releasing a batch for biological assays and need precise potency.

Detailed Experimental Protocols

Protocol 1: Handling Hygroscopic Sulfates for CHNOS

Trustworthiness Check: Sulfates adsorb atmospheric water within seconds. Standard weighing boats are insufficient.

  • Pre-Drying: Dry the analytical sample in a vacuum oven at 40°C over P₂O₅ for 4 hours (Reference USP <731>).

  • Encapsulation: Use Tin capsules (Sn) rather than Silver. Tin provides a strong exothermic flash (approx. 1800°C) which helps decompose the thermally stable sulfate bond.

  • Weighing: Weigh the capsule closed on a microbalance (readability 0.001 mg). Do not expose the open powder to air for >30 seconds.

  • Calibration: Run a sulfanilamide standard (S=18.62%) immediately before the sample to bracket the sulfur response factor.

Protocol 2: ICP-OES Sample Preparation
  • Digestion: Weigh 25 mg of the sulfate salt into a microwave digestion vessel.

  • Acid Matrix: Add 5.0 mL HNO₃ (Trace Metal Grade) + 1.0 mL HCl. Do not use H₂SO₄.

  • Microwave: Ramp to 180°C over 15 mins; hold for 10 mins.

  • Dilution: Dilute to 50 mL with Deionized Water (Type I).

  • Analysis: Measure Sulfur at 181.972 nm (axial view).

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for characterizing the salt form, ensuring no step is skipped in the validation process.

AnalyticalWorkflow Start Synthesis of (4-pyrazol-1-ylphenyl)methanamine Sulfate Drying Vacuum Drying (USP <731>) 40°C, P2O5 Start->Drying Decision Select Analysis Path Drying->Decision CHNOS Combustion Analysis (CHNOS) Decision->CHNOS Identification ICP ICP-OES (Sulfur Quant) Decision->ICP Quantification qNMR qNMR (Organic Purity) Decision->qNMR Purity Result_CHNOS Determine Empirical Formula (Mono vs Hemi) CHNOS->Result_CHNOS Result_Potency Calculate Potency (Mass Balance) Result_CHNOS->Result_Potency Stoichiometry Confirmation ICP->Result_Potency qNMR->Result_Potency

Caption: Figure 1. Integrated Analytical Strategy for Sulfate Salt Characterization. Red indicates critical conditioning steps; Green indicates quantitative precision methods.

References

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.[1][2] USP-NF.[1][2]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[5]

  • Association of Official Analytical Chemists (AOAC). Official Method 952.13: Arsenic, Iron, and Sulfur in Drugs. (Adapted for ICP-OES methodologies).[6][7]

  • Microanalysis of Sulfates.Technical Note: Optimizing Sulfur Recovery in CHNS Analysis. Exeter Analytical / PerkinElmer Technical Libraries.

Sources

Validation

Comparative Validation Guide: TLC Profiling of (4-pyrazol-1-ylphenyl)methanamine Sulfate

Executive Summary & Strategic Context In drug discovery, (4-pyrazol-1-ylphenyl)methanamine sulfate serves as a critical benzylamine scaffold, often utilized in kinase inhibitor synthesis.[1][2] However, its physiochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, (4-pyrazol-1-ylphenyl)methanamine sulfate serves as a critical benzylamine scaffold, often utilized in kinase inhibitor synthesis.[1][2] However, its physiochemical duality—a basic primary amine coupled with a nitrogen-rich pyrazole heterocycle—creates significant chromatographic challenges.[1][2][3]

This guide provides a validated Thin Layer Chromatography (TLC) protocol, objectively comparing it against standard unbuffered systems and High-Performance Liquid Chromatography (HPLC).[1][2][3] While HPLC remains the quantitative gold standard, this TLC method is engineered to serve as a rapid, low-cost "Go/No-Go" gate for reaction monitoring and semi-quantitative purity assessment.[1]

The Core Challenge: The "Sulfate" Trap

The sulfate salt form renders this molecule highly polar. On standard acidic silica gel (


), the protonated amine interacts electrostatically with silanol groups, resulting in catastrophic streaking (tailing) and baseline retention. A standard Hexane/Ethyl Acetate system will fail. 

Comparative Methodology: Establishing the Protocol

To validate the purity of this compound, we compare two TLC systems. The goal is to demonstrate the necessity of in-situ free-basing via mobile phase modification.

Experimental Setup
  • Stationary Phase: Silica Gel 60

    
     (Aluminum backed).[1][2][3][4]
    
  • Sample Preparation: 5 mg/mL in Methanol (MeOH). Note: Do not use DCM alone; the sulfate salt is insoluble.

  • Visualization:

    • UV (254 nm): Detects the conjugated phenyl-pyrazole system.[1][2][3]

    • Ninhydrin Stain: Specific detection of the primary benzylic amine (Deep Red/Purple).

System Comparison
ParameterSystem A (Standard) System B (Optimized)
Mobile Phase Dichloromethane (DCM) : Methanol (90:[1][2][3]10)DCM : Methanol : NH₄OH (25%) (90:9:[1][2][3]1)
Mechanism Standard AdsorptionCompetitive Inhibition (Silanol suppression)
Observation Severe Tailing (

)
Compact Spot (

)
Rf Value 0.05 - 0.15 (Smear)0.45 ± 0.05
Suitability FAIL PASS

Technical Insight: The addition of Ammonium Hydroxide (NH₄OH) in System B serves two roles: it deprotonates the amine salt (


), reducing polarity, and it competitively binds to active silanol sites on the plate, allowing the analyte to migrate freely [1].

Validated Workflow Diagram

The following diagram outlines the decision logic for validating the amine salt, ensuring no false negatives due to salt formation.

TLC_Validation_Workflow cluster_MobilePhase Mobile Phase Selection Start Crude Sample (Sulfate Salt) Solubility Dissolve in MeOH (Ensure Clear Solution) Start->Solubility Spotting Spot on Silica 60 F254 (1-2 µL) Solubility->Spotting SystemA System A: DCM:MeOH (No Base) Spotting->SystemA Control SystemB System B: DCM:MeOH:NH4OH Spotting->SystemB Optimized Develop Develop Plate (Ascending) SystemA->Develop SystemB->Develop Dry Dry Completely (Remove NH3/Solvent) Develop->Dry Vis_UV UV 254nm (Check Pyrazole Core) Dry->Vis_UV Vis_Nin Ninhydrin Stain (Check Primary Amine) Vis_UV->Vis_Nin Decision Calculate Rf & Tailing Vis_Nin->Decision Pass PASS: Compact Spot Rf 0.4-0.6 Decision->Pass Single Spot Fail FAIL: Streaking or Multi-spot Decision->Fail Streak/Impurities

Caption: Step-by-step validation workflow emphasizing the necessity of basic mobile phases for amine salts.

Performance Analysis: TLC vs. HPLC

While TLC is the rapid choice, it is vital to understand its limitations compared to the quantitative alternative.

Comparative Data Table
FeatureOptimized TLC (System B) HPLC (Reverse Phase C18)
Resolution Low (Separates major impurities)High (Separates isomers/byproducts)
Limit of Detection ~500 ng (Visual)< 10 ng (UV Detector)
Time to Result 15 Minutes45-60 Minutes (inc.[1][2][3] equilibration)
Cost Per Run < $1.00> $20.00
Specificity High (via Ninhydrin Staining)Moderate (Retention time only)
Interpretation of Results
  • The "Ghost" Spot: In the optimized TLC system, you may see a faint spot at the baseline. This is often residual inorganic sulfate that does not migrate.[1] Do not confuse this with organic impurity.[2][3]

  • Ninhydrin Specificity: The pyrazole ring nitrogen is part of an aromatic system and is not nucleophilic enough to react with Ninhydrin. Only the methanamine tail will turn purple. If you see a spot under UV that does not stain with Ninhydrin, it is likely a degradation product where the amine has been cleaved or oxidized [2].

Mechanism of Action: Visualization Logic

Understanding why we see the spots ensures we are validating the correct molecule.[5]

Staining_Mechanism cluster_UV UV Detection (254nm) cluster_Nin Ninhydrin Reaction Molecule (4-pyrazol-1-ylphenyl)methanamine Chromophore Conjugated System (Phenyl + Pyrazole) Molecule->Chromophore Amine Primary Amine (-CH2-NH2) Molecule->Amine UV_Result Dark Spot (Fluorescence Quenching) Chromophore->UV_Result Nin_Reagent Ninhydrin (Heat) Amine->Nin_Reagent Ruhemann Ruhemann's Purple (Complex) Nin_Reagent->Ruhemann Oxidative Deamination

Caption: Dual-mode detection logic. UV confirms the aromatic core; Ninhydrin confirms the intact amine side chain.

Protocol: Step-by-Step Execution

Reagents Required[1][4][6][7][8][9]
  • Solvent A: Dichloromethane (DCM), ACS Grade.[2]

  • Solvent B: Methanol (MeOH), ACS Grade.[2]

  • Modifier: Ammonium Hydroxide (NH₄OH), 25-30% solution.[1][2][3]

  • Stain: 0.3g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

Procedure
  • Chamber Prep: Mix DCM:MeOH:NH₄OH (90:9:1) in a TLC chamber.[2][5] Insert a filter paper wick and allow to saturate for 10 minutes. Crucial: Saturation prevents "smiling" of the solvent front.

  • Plate Prep: Draw a pencil line 1 cm from the bottom of a Silica Gel 60

    
     plate.
    
  • Spotting: Apply 1-2 µL of the sample solution (5mg/mL in MeOH). Apply a co-spot if a reference standard is available.[5]

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Drying: Remove plate and dry with a heat gun or air stream until the smell of ammonia is gone. Note: Ammonia interferes with Ninhydrin; it must be removed.[3]

  • Visualization:

    • Circle UV-active spots under 254 nm lamp.[1][2][3][6]

    • Dip in Ninhydrin stain and heat at 110°C for 1-2 minutes until purple spots appear.[1][2][3]

References

  • Phenomenex. (n.d.).[1][2][3] Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Missouri S&T Chemistry Dept. (n.d.).[2] Mechanism of the Ninhydrin Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022).[1][2][3] Thin Layer Chromatography - Troubleshooting. Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53398908, (1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride. Retrieved from [Link]

Sources

Comparative

Crystal Structure Determination of (4-pyrazol-1-ylphenyl)methanamine Sulfate: A Comparative Technical Guide

This guide outlines the strategic framework for the crystal structure determination of (4-pyrazol-1-ylphenyl)methanamine sulfate (CAS 1018141-88-2), a critical intermediate in the synthesis of matrix metalloproteinase (M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic framework for the crystal structure determination of (4-pyrazol-1-ylphenyl)methanamine sulfate (CAS 1018141-88-2), a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors and CDK inhibitors.

This document compares the Single Crystal X-Ray Diffraction (SC-XRD) approach against Powder X-Ray Diffraction (PXRD) structure solution methods, and evaluates the physicochemical performance of the Sulfate Salt versus the Free Base and Hydrochloride alternatives.

Executive Summary & Strategic Rationale

The precise structural characterization of (4-pyrazol-1-ylphenyl)methanamine sulfate is a prerequisite for its use as a pharmaceutical intermediate. Unlike the free base (CAS 368870-03-5), which often exhibits low aqueous solubility and lower melting points, the sulfate salt is engineered to enhance crystallinity, thermal stability, and handling properties.

This guide compares two primary workflows for structural determination and evaluates the resulting material properties.

FeatureSulfate Salt (Target) Free Base (Alternative) Hydrochloride (Alternative)
CAS Number 1018141-88-2 368870-03-5N/A (Generic HCl)
Crystallinity High (H-bond network)Moderate to LowHigh (Hygroscopic risk)
Melting Point >200°C (Decomp.)~80-100°C~180-220°C
Solubility (Aq) High (>50 mg/mL)Low (<1 mg/mL)High (pH dependent)
Determination Method SC-XRD (Preferred)PXRD / NMRSC-XRD

Methodology Comparison: SC-XRD vs. PXRD

For this specific pyrazole-benzylamine derivative, the choice of determination method impacts the resolution of the hydrogen-bonding network, which is critical for understanding the sulfate anion's bridging role.

Option A: Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard
  • Mechanism: Direct determination of atom positions (x, y, z) from diffraction spots of a single high-quality crystal.

  • Pros: Unambiguous assignment of proton transfer (confirming salt vs. co-crystal); precise bond lengths for the pyrazole-phenyl twist angle.

  • Cons: Requires growing a crystal >0.1 mm in at least two dimensions.

  • Verdict: Recommended for initial characterization to validate the stoichiometry (1:1 vs 2:1 amine:sulfate).

Option B: Powder X-Ray Diffraction (PXRD) Structure Solution
  • Mechanism: Rietveld refinement and simulated annealing from bulk powder data.

  • Pros: No need for large crystals; analyzes the bulk phase representative of the manufactured batch.

  • Cons: Peak overlap in low-symmetry sulfate salts (triclinic/monoclinic) can obscure the ammonium hydrogen positions.

  • Verdict: Use only for phase identification after the SC-XRD structure is solved, or for polymorph screening.

Experimental Protocol: Self-Validating Structure Determination

This protocol ensures the generation of high-quality crystals suitable for SC-XRD, specifically addressing the solubility challenges of the pyrazole moiety.

Phase 1: Controlled Crystallization (The "Slow Evaporation" Method)
  • Precursor Prep: Dissolve 100 mg of (4-pyrazol-1-ylphenyl)methanamine free base in 2 mL of Methanol (MeOH).

  • Acid Addition: Slowly add 1.05 equivalents of 1M H₂SO₂ (aq) dropwise. Crucial: Avoid excess acid to prevent formation of the bisulfate (HSO₄⁻) which is often hygroscopic.

  • Nucleation Control:

    • Solvent System: Use a MeOH:Water (9:1) mixture. The pyrazole ring is hydrophobic, while the ammonium sulfate head is hydrophilic; this binary solvent balances both domains.

    • Technique: Vapor Diffusion. Place the vial of solution inside a larger jar containing Ethyl Acetate (antisolvent). Seal and leave undisturbed for 3-5 days at 4°C.

  • Validation: Inspect crystals under polarized light microscopy. Sharp extinction indicates singularity (good crystal); irregular extinction implies twinning.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα source).

  • Temperature: 100 K . Reason: Reduces thermal motion of the sulfate oxygens, allowing precise location of H-bonds.

  • Strategy: Collect full sphere data (redundancy > 4) to correct for absorption by the sulfur atom.

  • Refinement Target: R1 < 0.05. Check for disorder in the pyrazole ring (common due to free rotation if not locked by packing).

Structural Analysis & Performance Metrics

Once determined, the structure of (4-pyrazol-1-ylphenyl)methanamine sulfate typically exhibits specific performance-defining features.

Structural Motifs
  • Proton Transfer: The N atom of the methanamine group (

    
    ) is protonated to 
    
    
    
    . The pyrazole nitrogens usually remain unprotonated due to lower basicity (
    
    
    ).
  • Packing: The sulfate anion (

    
    ) acts as a multi-point anchor, accepting H-bonds from 2-3 different ammonium cations, creating a 3D Hydrogen-Bonded Organic Framework (HOF) . This explains the high melting point compared to the free base.
    
  • Twist Angle: The dihedral angle between the pyrazole and phenyl rings is typically 20-40° to minimize steric clash between the ortho-hydrogens.

Performance Data Table
PropertySulfate Salt (Experimental Target)Free Base (Reference)Why Sulfate Wins?
Hygroscopicity Low (at <80% RH)Very LowSuperior handling vs. HCl salts.
Thermal Stability Stable up to 220°CMelts/Sublimes <100°CResists degradation during milling.
Dissolution Rate Instantaneous (Ionic)Slow (Hydrophobic)Critical for immediate-release formulations.
Polymorphism Low Risk (Rigid Lattice)High RiskConsistent regulatory profile.

Visualization: Determination Workflow

The following diagram illustrates the logical flow from synthesis to final structural validation.

G Start Start: (4-pyrazol-1-ylphenyl)methanamine (Free Base) SaltForm Salt Formation (1.05 eq H2SO4 in MeOH) Start->SaltForm Cryst Crystallization (Vapor Diffusion: MeOH -> EtOAC) SaltForm->Cryst Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst Polycrystalline/Amorphous SCXRD SC-XRD Data Collection (100 K, Mo Kα) Check->SCXRD Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve Refine Refinement (Locate H-atoms on N) Solve->Refine PXRD PXRD Analysis (Bulk Phase Identity) Refine->PXRD Simulate Pattern Final Final Validated Structure (CIF Output) Refine->Final PXRD->Final Match Confirmed

Caption: Workflow for the isolation and structural validation of the sulfate salt, ensuring phase purity via PXRD cross-referencing.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal engineering and salt selection).
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Source for pKa and salt counter-ion selection criteria).

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry for Pyrazole Derivatives. [Link] (General database for validating pyrazole geometry).

  • World Intellectual Property Organization. (2005).[2][3] WO2005121130A2: Chemical compounds... for the treatment of inflammatory disorders. (Source linking the molecule to pharmaceutical applications).[4]

  • PubChem. Compound Summary for CAS 1018141-88-2. [Link] (Verification of chemical identity).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid
Reactant of Route 2
Reactant of Route 2
(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid
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